Bis(2-chlorophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(2-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZIETKZIJPLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282360 | |
| Record name | bis(2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-15-5 | |
| Record name | NSC25597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-chlorophenyl)methanol
CAS Number: 6335-15-5 | Molecular Formula: C₁₃H₁₀Cl₂O | Molecular Weight: 253.13 g/mol
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-chlorophenyl)methanol. It covers its core chemical identity, a proposed, chemically sound synthesis protocol based on established organic chemistry principles, its role as a potential pharmaceutical reference standard, and essential safety and handling protocols. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a blend of technical accuracy and practical insight.
Core Compound Identity and Physicochemical Properties
This compound, also known as 2,2'-dichlorobenzhydrol, is a diarylmethanol derivative. Its structure features a central methanol carbon bonded to two o-chlorophenyl rings. This substitution pattern significantly influences its steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. The presence of chlorine atoms in the ortho position of both phenyl rings introduces steric hindrance around the hydroxyl group and modifies the electron density of the aromatic systems.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| CAS Number | 6335-15-5 | [1][2] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,2'-Dichlorobenzhydrol | [3] |
| Physical Form | Solid / Powder | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| InChI Key | YVZIETKZIJPLJM-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Mechanistic Approach to the Grignard Reaction
The synthesis of unsymmetrical and symmetrical diarylmethanols is reliably achieved via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This protocol details a proposed synthesis for this compound by reacting a Grignard reagent formed from a 2-chlorophenyl halide with 2-chlorobenzaldehyde.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The reaction is initiated by forming 2-chlorophenylmagnesium halide. While aryl chlorides can be less reactive than bromides or iodides, the use of tetrahydrofuran (THF) as a solvent can facilitate the reaction.[6] Anhydrous conditions are paramount, as Grignard reagents are potent bases and will be quenched by any protic source, such as water.[4]
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This step forms a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final alcohol product and water-soluble magnesium salts, which are easily removed during extraction.[7]
Mandatory Visualization: Synthesis Workflow
Caption: Proposed Grignard synthesis workflow for this compound.
Experimental Protocol:
Materials:
-
2-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[8]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine as an initiator.
-
Dissolve 2-chlorobromobenzene (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. Initiation is indicated by heat evolution and a change in color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Application in Drug Development: A Role as a Pharmaceutical Reference Standard
While specific biological activity for this compound is not widely documented, its structure is analogous to known impurities found in active pharmaceutical ingredients (APIs). For instance, the structurally related compound (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite of the antifungal drug Clotrimazole.[9]
In pharmaceutical development and manufacturing, impurities that arise during synthesis or degradation must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[8] Compounds like this compound serve as critical reference standards .
The Self-Validating Role of a Reference Standard:
A well-characterized reference standard is essential for:
-
Method Validation: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify the impurity in API batches.
-
Quality Control: Serving as a benchmark in routine quality control testing to ensure batches meet the purity specifications set by regulatory bodies.
-
Forced Degradation Studies: Helping to identify degradation pathways of an API under stress conditions (acid, base, heat, light).
The availability of a pure, authenticated standard like this compound allows laboratories to generate reliable and reproducible data, which is a cornerstone of regulatory submissions and GMP (Good Manufacturing Practice) compliance.
Mandatory Visualization: Impurity Profiling Logic
Caption: Role of this compound as a reference standard in QC.
Analytical Characterization
Characterization of the synthesized this compound is crucial for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data Signatures
| Technique | Expected Features | Rationale |
| ¹H NMR | ~5.5-6.5 ppm (singlet, 1H): Methine proton (CH-OH).~2.0-4.0 ppm (broad singlet, 1H): Hydroxyl proton (OH).~7.0-7.6 ppm (multiplets, 8H): Aromatic protons. | The chemical shifts are influenced by the electronegative chlorine atoms and the aromatic rings. The hydroxyl proton signal is often broad and its position can vary. |
| ¹³C NMR | ~70-80 ppm: Methine carbon (C-OH).~125-145 ppm: Multiple signals for aromatic carbons, including quaternary carbons bonded to chlorine and the methine carbon. | The spectrum will show distinct signals for the methine carbon and the various non-equivalent carbons of the two o-chlorophenyl rings. |
| FT-IR (KBr) | ~3200-3500 cm⁻¹ (broad): O-H stretch from the alcohol.~3000-3100 cm⁻¹: Aromatic C-H stretch.~1400-1600 cm⁻¹: Aromatic C=C ring stretches.~1000-1100 cm⁻¹: C-O stretch.~750-770 cm⁻¹: C-Cl stretch. | Each peak corresponds to the vibrational frequency of specific functional groups within the molecule, providing a molecular fingerprint.[10] |
| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, 256 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).Key Fragments: Loss of H₂O, loss of Cl, and fragments corresponding to the chlorotropylium ion. | Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.[11] |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to its potential hazards.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]
-
UofSC Chemistry and Biochemistry. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). [Link]
-
Landge, A. K., et al. Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research 4(1), 2013, 1105-1116. [Link]
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Lead Sciences. This compound. [Link]
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Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. (2005-01-30). [Link]
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PubChem. (2-Chlorophenyl)diphenylmethanol. National Center for Biotechnology Information. [Link]
-
Ma, X., et al. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. 2018 Mar 8;36(3):268-277. [Link]
-
Kothari, R., et al. Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. Indian Journal of Biochemistry and Biophysics 59:50-58. (2022-01). [Link]
-
ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018-08-23). [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]
-
Journal of the Chilean Chemical Society. Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. [Link]
-
NIST WebBook. 2,2-Bis(p-chlorophenyl)ethanol. [Link]
-
MDPI. 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. (2009). [Link]
-
MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024-01-11). [Link]
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- 6. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
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An In-depth Technical Guide to Bis(2-chlorophenyl)methanol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of bis(2-chlorophenyl)methanol, a diarylmethanol derivative of significant interest in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides experimentally validated protocols for its synthesis and purification, and explores its reactivity and analytical characterization. Furthermore, this guide discusses the role of the bis(2-chlorophenyl)methyl moiety in medicinal chemistry, highlighting its presence in pharmacologically active compounds and its relevance as a key intermediate and reference standard in drug manufacturing. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the chemistry of this important compound.
Introduction: The Significance of the Bis(2-chlorophenyl)methyl Moiety
Diarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitution patterns on the aryl rings play a crucial role in modulating the pharmacological profile of these compounds. The presence of chlorine atoms, as seen in this compound, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This compound, also known as 2,2'-dichlorobenzhydrol, serves as a valuable building block for the synthesis of more complex molecules. Its structural motif is found in compounds investigated for their antifungal and other medicinal properties. Notably, it is also recognized as a process-related impurity in the synthesis of the widely used antifungal drug, clotrimazole, making its synthesis and characterization critical for quality control in the pharmaceutical industry. This guide aims to provide a detailed and practical resource for chemists working with this versatile compound.
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| CAS Number | 6335-15-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | 175-180 °C at 4 Torr | |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Purification: A Practical Laboratory Protocol
The most common and efficient method for the synthesis of this compound is the Grignard reaction between 2-chlorobenzaldehyde and a 2-chlorophenyl Grignard reagent. This section provides a detailed, step-by-step protocol for this synthesis, followed by a robust purification procedure.
Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The following protocol is adapted from established procedures for the synthesis of diarylmethanols.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
2-Chlorobromobenzene
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Dissolve 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Chlorobenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification. A two-solvent system, such as ethyl acetate and hexane, is often effective.
Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which crystals should form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position.
Figure 2: Key reaction pathways of this compound.
-
Oxidation: The secondary alcohol functionality can be readily oxidized to the corresponding ketone, bis(2-chlorophenyl)methanone, using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters.
-
Substitution Reactions: The benzylic hydroxyl group can be a good leaving group upon protonation. Therefore, it can undergo nucleophilic substitution reactions with halides (e.g., from HX) or alcohols to form the corresponding diarylmethyl halides or ethers, respectively.
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (CH-OH) in the region of 5.5-6.5 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons will appear as a complex multiplet in the range of 7.0-7.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methine carbon (CH-OH) around 75-85 ppm. The aromatic carbons will resonate in the typical region of 125-145 ppm. The number of distinct signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak ([M]⁺) at m/z 252, with the characteristic isotopic pattern for two chlorine atoms. Common fragmentation pathways for benzylic alcohols include the loss of a water molecule ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable diarylmethyl cation.
Applications in Drug Development and Medicinal Chemistry
The bis(2-chlorophenyl)methyl moiety is a key structural feature in several compounds with demonstrated biological activity.
-
Antifungal Agents: As previously mentioned, this compound is a known impurity in the synthesis of the imidazole antifungal agent clotrimazole. This underscores the importance of having a well-characterized standard of this compound for quality control purposes in the pharmaceutical industry. The structural similarity to clotrimazole also suggests that derivatives of this compound could be explored for their own antifungal properties. Studies on related dichlorobenzyl alcohol derivatives have shown promising antifungal activity[2].
-
Other Potential Therapeutic Areas: The diarylmethane scaffold is present in a wide array of drugs targeting various receptors and enzymes. The specific substitution pattern of this compound could be exploited in the design of novel therapeutic agents. For instance, the introduction of this moiety into known pharmacophores could modulate their activity, selectivity, or pharmacokinetic properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with important applications in both synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis and purification, and an exploration of its reactivity and analytical characterization. Its role as a key intermediate and a reference standard in the pharmaceutical industry highlights the necessity for a thorough understanding of its chemistry. The information presented herein is intended to serve as a practical and authoritative resource for scientists and researchers engaged in the synthesis and application of this and related compounds.
References
Sources
An In-depth Technical Guide to the Synthesis of Bis(2-chlorophenyl)methanol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to bis(2-chlorophenyl)methanol, a key chemical intermediate. With full editorial control, this document is structured to deliver not just procedural steps, but a deep, causal understanding of the synthetic choices involved. We will explore the two most industrially and academically relevant routes: the Grignard reaction and the reduction of bis(2-chlorophenyl)ketone. Each pathway is dissected to reveal its mechanistic underpinnings, key experimental parameters, and field-proven insights for optimization and troubleshooting. This guide is grounded in authoritative references, ensuring scientific integrity and providing a self-validating framework for the synthesis of this important diarylmethanol.
Introduction: The Significance of this compound
This compound is a diarylmethanol derivative characterized by two 2-chlorophenyl substituents attached to a central hydroxymethylene group. Its structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the ortho-chloro substituents on the molecule's conformation, reactivity, and biological activity. This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and specialized polymers. The precise and efficient synthesis of this compound is therefore a critical undertaking for researchers in these fields. This guide aims to provide a detailed and practical exploration of its synthesis.
Pathway I: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This pathway leverages the nucleophilic character of an organomagnesium halide (the Grignard reagent) to attack an electrophilic carbonyl carbon, in this case, the carbonyl of an aldehyde. For the synthesis of this compound, this involves the reaction of 2-chlorophenylmagnesium halide with 2-chlorobenzaldehyde.
Mechanistic Rationale
The Grignard synthesis of this compound proceeds in two key stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.
-
Formation of 2-chlorophenylmagnesium halide: 2-chlorobromobenzene is typically the preferred starting material over 2-chlorobenzene for the synthesis of the Grignard reagent due to the higher reactivity of the carbon-bromine bond with magnesium metal. The reaction is initiated by the insertion of magnesium into the carbon-halogen bond, forming the highly polarized organomagnesium species.
-
Nucleophilic Addition: The 2-chlorophenyl group of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a magnesium alkoxide intermediate.
-
Work-up: The reaction is quenched with an aqueous acid solution to protonate the alkoxide, yielding the final product, this compound.
Visualizing the Grignard Pathway
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| 2-chlorobromobenzene | 191.45 | ≥98% |
| Magnesium turnings | 24.31 | ≥99.5% |
| Iodine | 253.81 | Crystal |
| Anhydrous diethyl ether | 74.12 | ≥99.7% |
| 2-chlorobenzaldehyde | 140.57 | ≥98% |
| Saturated NH₄Cl solution | - | Aqueous |
| Anhydrous MgSO₄ | 120.37 | Granular |
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the reaction flask.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming or the addition of a sonicator may be necessary.
-
Once the reaction has initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Prepare a solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Pathway II: Reduction of Bis(2-chlorophenyl)ketone
An alternative and often highly efficient route to this compound is the reduction of its corresponding ketone, bis(2-chlorophenyl)ketone. This two-step approach first involves the synthesis of the ketone, followed by its reduction to the desired secondary alcohol.
Synthesis of the Ketone Precursor: Friedel-Crafts Acylation
The most direct method for the synthesis of bis(2-chlorophenyl)ketone is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride.[1]
-
Mechanism: In the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), 2-chlorobenzoyl chloride forms a highly electrophilic acylium ion.[2] This acylium ion is then attacked by the electron-rich chlorobenzene ring. The chloro substituent is an ortho, para-directing group; however, due to steric hindrance, the acylation occurs predominantly at the para position relative to the existing chlorine atom, leading to the formation of 2,4'-dichlorobenzophenone as the major product. To obtain the desired 2,2'-disubstituted product, the intramolecular cyclization of 2-chlorobenzoyl chloride with itself is not a viable route. A more controlled approach involves the reaction of 2-chlorobenzoyl chloride with a 2-chlorophenyl organometallic reagent, or a more specialized synthetic strategy.
A more reliable method for synthesizing unsymmetrical diaryl ketones is through a modified Friedel-Crafts reaction or by using organometallic reagents. However, for symmetrical ketones like bis(2-chlorophenyl)ketone, an alternative approach is the oxidation of the corresponding methylene-bridged precursor, bis(2-chlorophenyl)methane.[3]
Reduction of Bis(2-chlorophenyl)ketone
Once the bis(2-chlorophenyl)ketone is obtained, it can be readily reduced to this compound using a variety of reducing agents.
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[4] It is generally the preferred reagent for this transformation due to its ease of handling and high yields.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also efficiently reduce the ketone.[5][6] However, its high reactivity and pyrophoric nature require more stringent anhydrous conditions and careful handling.
-
Visualizing the Ketone Reduction Pathway
Caption: Synthesis via ketone reduction.
Detailed Experimental Protocol: Ketone Synthesis and Reduction
Part A: Synthesis of Bis(2-chlorophenyl)ketone via Friedel-Crafts Acylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| Chlorobenzene | 112.56 | ≥99% |
| 2-chlorobenzoyl chloride | 175.01 | ≥98% |
| Anhydrous AlCl₃ | 133.34 | ≥99% |
| Dichloromethane (DCM) | 84.93 | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | Conc. |
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylation:
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ketone.
-
Purify the crude bis(2-chlorophenyl)ketone by recrystallization or column chromatography.
-
Part B: Reduction of Bis(2-chlorophenyl)ketone
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purity |
| Bis(2-chlorophenyl)ketone | 251.11 | ≥95% |
| Sodium borohydride (NaBH₄) | 37.83 | ≥98% |
| Methanol or Ethanol | - | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve bis(2-chlorophenyl)ketone (1.0 equivalent) in methanol or ethanol.
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as described previously.
-
Comparative Analysis of Synthesis Pathways
| Parameter | Grignard Reaction | Ketone Reduction Pathway |
| Number of Steps | Typically one main reaction step (plus reagent prep) | Two main reaction steps (ketone synthesis + reduction) |
| Starting Materials | 2-chlorobromobenzene, 2-chlorobenzaldehyde | Chlorobenzene, 2-chlorobenzoyl chloride |
| Key Reagents | Magnesium, anhydrous ether | AlCl₃, NaBH₄ (or LiAlH₄) |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Anhydrous for Friedel-Crafts; standard for reduction |
| Potential Side Reactions | Wurtz coupling, enolization of the aldehyde | Polyacylation (less likely), incomplete reduction |
| Overall Yield | Moderate to good | Good to excellent |
| Scalability | Can be challenging due to exothermic nature | Generally more straightforward to scale up |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through two primary pathways: the Grignard reaction and the reduction of the corresponding ketone. The choice of pathway will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Grignard route offers a more direct approach, while the ketone reduction pathway provides a robust and often higher-yielding alternative. Future research in this area may focus on developing more environmentally friendly and catalytic methods for these transformations, minimizing waste and improving the overall efficiency of the synthesis of this valuable chemical intermediate.
References
-
New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. (2023-12-14). [Link]
-
2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223. PubChem. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]
- Preparation method of 2-chloro-benzophenone.
-
Bis(2-butoxyethyl) Ether-Promoted O2-Mediated Oxidation of Alkyl Aromatics to Ketones under Clean Conditions. MDPI. (2024-10-17). [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-08-12). [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. (2023-03-25). [Link]
-
Spontaneous oxidation of bis(heteroaryl)methanes and bis(heteroaryl)carbinols to ketones. ResearchGate. (2025-08-06). [Link]
-
How exactly does Lithium Aluminium Hydride reduce different organic compounds? Quora. (2016-04-16). [Link]
-
Overview of preparation methods for chlorinated ketones. ResearchGate. [Link]
-
synthesis of O-Chlorophenyl cyclopentyl Ketone. Sciencemadness.org. (2012-10-28). [Link]
- Method for preparing aldehyde and ketone through alcohol oxidation.
-
ORGANIC CHEMISTRY. RSC Publishing. (2025-07-10). [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. RSC Publishing. [Link]
- Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. (2023-01-22). [Link]
- Method for preparing 2-chlorobenzoyl chloride.
-
The Baeyer-Villiger Oxidation of Ketones and Aldehydes. ResearchGate. (2025-08-07). [Link]
-
friedel-crafts acylation of benzene. [Link]
-
Preparation of bis(2-chloroethyl) ether. Sciencemadness.org. (2011-10-03). [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. (2021-04-02). [Link]
-
Reduction Reactions. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
LiAlH4 Lithium Aluminum Hydride Reduction Reaction + Mechanism. YouTube. (2016-02-26). [Link]
-
One-pot carbonyl reduction and carbonate formation using sodium borohydride in dialkyl carbonate solvents. ResearchGate. (2025-08-06). [Link]
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An In-depth Technical Guide to the Physical Characteristics of Bis(2-chlorophenyl)methanol
Introduction
Bis(2-chlorophenyl)methanol, also known by its IUPAC name 1,2-bis(2-chlorophenyl)ethan-1-ol and CAS number 6335-15-5, is a chlorinated aromatic alcohol. Its molecular structure, featuring two ortho-chlorinated phenyl rings attached to a central methanol backbone, imparts specific chemical and physical properties that are of significant interest in the fields of organic synthesis and drug development. The presence of chlorine atoms influences the molecule's polarity, reactivity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed experimental protocols for its synthesis and characterization. This document is structured to provide both foundational knowledge and practical insights, reflecting a commitment to scientific integrity and expertise.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from supplier data, specific experimental values for melting and boiling points are not widely published. The data presented herein is a combination of information from chemical suppliers and predicted values where experimental data is unavailable.
| Property | Value | Source |
| CAS Number | 6335-15-5 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2][3] |
| Purity | Typically ≥95% | [1][2] |
| Storage Conditions | Room temperature, in a dry, sealed container | [1][2] |
| Melting Point | Not experimentally determined in available literature. The related isomer, bis(4-chlorophenyl)methanol, has a melting point of 91-95 °C. | [4] |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents and likely insoluble in water. |
Synthesis and Purification
A common and effective method for the synthesis of diarylmethanols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, 2-chlorophenylmagnesium bromide, with an appropriate aldehyde, 2-chlorobenzaldehyde.
Synthesis Protocol: Grignard Reaction
This protocol outlines the synthesis of this compound from 2-chlorobenzaldehyde and 2-chlorobromobenzene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-chlorobromobenzene
-
2-chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (as an initiator)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-chlorobromobenzene in anhydrous diethyl ether.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-chlorophenylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 2-chlorobenzaldehyde in anhydrous diethyl ether.
-
Cool the 2-chlorobenzaldehyde solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled aldehyde solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics and protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the eight protons on the two phenyl rings. A singlet or a doublet (depending on coupling to the hydroxyl proton) for the methine proton (CH-OH) would likely appear around 5.5-6.5 ppm. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (typically 120-145 ppm). The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the range of 70-80 ppm.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Characteristic absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the alcohol C-O stretch is expected around 1000-1200 cm⁻¹.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.
Protocol for FTIR Analysis:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 252 (for ³⁵Cl isotopes) and isotopic peaks at m/z 254 and 256 due to the presence of two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for benzhydrols include the loss of a water molecule and cleavage of the C-C bond between the methine carbon and one of the phenyl rings.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Separation: Inject the sample onto a suitable GC column (e.g., a non-polar capillary column) to separate it from any impurities.
-
Mass Analysis: Acquire the mass spectrum of the eluting peak corresponding to this compound.
Diagram of Analytical Workflow:
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the physical characteristics of this compound, offering a valuable resource for researchers in organic and medicinal chemistry. While some experimental data, such as a definitive melting point, remain to be published, the provided protocols for synthesis, purification, and spectral analysis offer a robust framework for its in-house characterization. The structural features of this compound make it a compound of interest for further investigation and application in the development of novel chemical entities.
References
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (2-Chlorophenyl)diphenylmethanol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). bis(4-chlorophenyl)methanol - 90-97-1, C13H10Cl2O, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
Sources
Bis(2-chlorophenyl)methanol solubility profile
An In-depth Technical Guide to the Solubility Profile of Bis(2-chlorophenyl)methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound (CAS No. 6335-15-5). Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the establishment of robust, in-house methodologies for its determination. We will delve into the predicted solubility behavior based on molecular structure, present detailed protocols for equilibrium solubility measurement using the isothermal saturation method, and outline analytical quantification via High-Performance Liquid Chromatography (HPLC) and gravimetric analysis. Furthermore, this guide provides the experimental framework to investigate the influence of critical factors such as solvent polarity, temperature, and pH. The objective is to equip researchers with the necessary tools and rationale to generate a comprehensive and reliable solubility profile, essential for applications ranging from reaction chemistry to pharmaceutical formulation.
Introduction to this compound and its Physicochemical Context
This compound is a chlorinated aromatic alcohol with the molecular formula C₁₃H₁₀Cl₂O.[1] Its structure, featuring two chlorinated phenyl rings attached to a central carbinol group, dictates its physicochemical properties and, consequently, its solubility.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6335-15-5 | [2][3] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1][3] |
| Molecular Weight | 253.12 g/mol | [1] |
| Physical Form | Solid / Powder | [2][4] |
| Storage | Sealed in dry, room temperature conditions |[2][3] |
The molecule's significant nonpolar surface area, contributed by the two phenyl rings, and the presence of lipophilic chlorine atoms suggest a predominantly hydrophobic character. This structure leads to a strong prediction of very low aqueous solubility. Conversely, the hydroxyl (-OH) group provides a site for hydrogen bonding, indicating that solubility should be significantly higher in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors.
Notably, this compound is a known hydrolysis product of bis(2-chlorophenyl)-bromomethane.[5] The formation of this compound from a precursor upon reaction with water underscores its stability in and preference for conditions of low aqueous activity, reinforcing the prediction of poor water solubility.[5]
Foundational Methodology: Determining Equilibrium Solubility
To obtain meaningful and reproducible solubility data, the system must reach equilibrium. The "gold standard" for this is the isothermal saturation method , often referred to as the shake-flask method.[6] This technique ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of equilibrium solubility.[6]
Causality in Experimental Design:
The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This dynamic equilibrium is critical. Using an excess of the solid compound is non-negotiable; it guarantees that the solution becomes saturated and that a solid phase remains, fulfilling the condition for equilibrium.[6] Temperature control is equally vital, as solubility is a temperature-dependent thermodynamic property.
Experimental Protocol: Isothermal Saturation Method
-
Preparation: Add an excess amount of crystalline this compound to a series of appropriately sized glass vials (e.g., 4 mL or 20 mL) with screw caps. "Excess" typically means enough solid is visible at the bottom of the vial after the equilibration period.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.
-
Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatic shaker bath or incubator set to the desired constant temperature (e.g., 25 °C / 298.15 K).
-
Agitation: Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). The required time depends on the compound and solvent system and should be established by ensuring the measured concentration does not change between later time points (e.g., 48 and 72 hours).
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment. For colloidal suspensions, centrifugation at the same temperature is required.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE). This step is critical to prevent any undissolved solid from being transferred, which would artificially inflate the solubility measurement.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the chosen analytical method.
Workflow for Solubility Determination
Caption: Isothermal Saturation (Shake-Flask) Experimental Workflow.
Analytical Quantification of Dissolved Solute
The accuracy of the solubility value is entirely dependent on the analytical method used for quantification. The choice of method is guided by the required sensitivity, selectivity, and the available equipment.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for nonpolar analytes.[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and water is appropriate. A starting point could be 70:30 (v/v) Acetonitrile:Water, adjusted as needed to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Based on the aromatic structure, a wavelength between 210-230 nm should be chosen. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λ_max).
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) > 0.999.
-
Analysis: Inject the diluted, filtered sample from the solubility experiment. Determine the concentration using the linear regression equation from the standard curve, remembering to account for the dilution factor.
Protocol 2: Gravimetric Analysis
This classic method is simpler but generally less accurate than HPLC. It is suitable for non-volatile solutes and pure solvent systems.
-
Sample Preparation: Withdraw a precise volume (e.g., 1.00 mL) of the clear, filtered supernatant from the equilibrated vial.
-
Tare Weighing: Use an analytical balance to weigh a clean, dry, empty container (e.g., an aluminum weigh boat or glass vial). Record this weight (W_initial).
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to the tared container. Place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Final Weighing: Once a constant weight is achieved, re-weigh the container with the dried solute residue. Record this final weight (W_final).
-
Calculation: The mass of the dissolved solute is (W_final - W_initial). The solubility is this mass divided by the initial volume of the aliquot (e.g., in mg/mL).
Decision Workflow for Analytical Method Selection
Sources
- 1. 6335-15-5|this compound|BLD Pharm [bldpharm.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of Bis(2-chlorophenyl)methanol via Grignard Reaction
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of bis(2-chlorophenyl)methanol from 2-chlorobenzaldehyde. The core of this synthesis is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and includes a troubleshooting guide. The target audience includes researchers, scientists, and professionals in organic synthesis and drug development who require a reliable method for preparing diarylmethanol scaffolds.
Introduction and Scientific Background
This compound is a symmetrical diarylmethanol, a structural motif present in various compounds of interest in medicinal chemistry and materials science. The synthesis of such secondary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction, discovered by Nobel laureate Victor Grignard, stands as one of the most powerful methods for this purpose.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[2][3]
This application note specifically describes the reaction between a 2-chlorophenylmagnesium halide Grignard reagent and 2-chlorobenzaldehyde. The protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis and purification of the target compound.
Reaction Scheme and Mechanism
The synthesis is a two-step process performed in a single pot:
-
Formation of the Grignard Reagent: 2-chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-chlorophenylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of 2-chlorobenzaldehyde to form a magnesium alkoxide intermediate.
-
Acidic Work-up: The intermediate is hydrolyzed with a weak acid to yield the final product, this compound.
The overall reaction is as follows:
Step 1: Grignard Reagent Formation 2-Cl-C₆H₄Br + Mg → 2-Cl-C₆H₄MgBr
Step 2 & 3: Addition and Work-up 2-Cl-C₆H₄MgBr + 2-Cl-C₆H₄CHO → (2-Cl-C₆H₄)₂CHOMgBr (2-Cl-C₆H₄)₂CHOMgBr + H₃O⁺ → (2-Cl-C₆H₄)₂CHOH + Mg(OH)Br
Mechanistic Rationale
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.[4] The reaction must be conducted under strictly anhydrous (water-free) conditions because Grignard reagents are potent bases that will readily react with even trace amounts of water, which would quench the reagent and reduce the yield. Anhydrous ether solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential as they stabilize the Grignard reagent by coordination.[5] The final acidic work-up protonates the intermediate alkoxide to form the alcohol and dissolves the magnesium salts for easier removal.[4]
Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| Magnesium turnings (≥99.5%) | Three-neck round-bottom flask (oven-dried) |
| 2-Chlorobromobenzene (≥99%) | Reflux condenser (oven-dried) |
| 2-Chlorobenzaldehyde (≥98%) | Addition funnel (oven-dried) |
| Anhydrous Tetrahydrofuran (THF) | Magnetic stirrer and stir bar |
| Saturated aqueous ammonium chloride (NH₄Cl) | Heating mantle |
| Diethyl ether (ACS grade) | Syringes and needles |
| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |
| Hexanes (ACS grade) | Rotary evaporator |
| Ethyl acetate (ACS grade) | Thin Layer Chromatography (TLC) plates (silica) |
| Iodine crystal (catalytic amount) | Glassware for purification and analysis |
| Inert gas (Nitrogen or Argon) | Ice bath |
Safety Precautions:
-
Anhydrous solvents and Grignard reagents are highly flammable and react violently with water. All operations must be performed in a well-ventilated fume hood under an inert atmosphere.
-
All glassware must be rigorously oven-dried or flame-dried before use to remove all traces of water.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Methodology
Part A: Preparation of 2-chlorophenylmagnesium bromide
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Seal all openings and purge the system with inert gas (N₂ or Ar).
-
Magnesium Activation: Place magnesium turnings (1.1 eq.) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed. This helps to activate the magnesium surface.[7] Allow the flask to cool.
-
Initiation: Add a small portion (~5 mL) of a solution of 2-chlorobromobenzene (1.0 eq.) in anhydrous THF via the addition funnel.
-
Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
Part B: Reaction with 2-Chlorobenzaldehyde
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-chlorobenzaldehyde (0.95 eq.) in anhydrous THF and add it to the addition funnel.
-
Add the aldehyde solution dropwise to the cold, stirred Grignard reagent.[8] Maintain the temperature below 10 °C during this exothermic addition.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde is consumed.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.[4] An acidic workup with HCl can also be used, but NH₄Cl is often preferred to minimize potential side reactions.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[10]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₁₃H₁₀Cl₂O |
| Molecular Weight | 253.12 g/mol |
| CAS Number | 6335-15-5 |
| Appearance | White to off-white solid/powder |
| Purity (Typical) | >95% after purification |
| Storage | Sealed in a dry place at room temperature |
| ¹H NMR | Peaks corresponding to aromatic and methine protons. |
| ¹³C NMR | Peaks corresponding to aromatic and alcohol carbons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z ~252/254/256. |
| IR Spectroscopy | Broad peak around 3200-3500 cm⁻¹ (O-H stretch). |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Grignard reaction does not start | Inactive magnesium surface; wet reagents/glassware. | Crush Mg turnings under N₂; add a crystal of iodine or a few drops of 1,2-dibromoethane; ensure all components are scrupulously dry.[7] |
| Low yield of final product | Grignard reagent quenched by moisture or acidic protons. | Re-dry all glassware and solvents. Ensure aldehyde is pure and free of carboxylic acid impurities.[1] |
| Incomplete reaction. | Increase reaction time and/or temperature after addition. Confirm consumption of starting materials by TLC. | |
| Significant biphenyl byproduct | Coupling of Grignard reagent with unreacted aryl halide. | Add the 2-chlorobromobenzene solution slowly to the magnesium to maintain a low concentration.[10] |
| Product is an oily residue | Impurities present; product may not have crystallized. | Purify via column chromatography. Try different recrystallization solvents or trituration with a non-polar solvent like hexanes.[6] |
Conclusion
The Grignard reaction is an effective and reliable method for the synthesis of this compound from 2-chlorobenzaldehyde. By adhering to strict anhydrous conditions and following the detailed protocol outlined in this guide, researchers can achieve high yields of the desired product. Proper characterization is essential to confirm the structure and purity of the final compound. This application note serves as a robust starting point for the synthesis of this and related diarylmethanol compounds.
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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ScienceMadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]
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Chem 355 Jasperse. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]
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Organ, M. G., et al. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from [Link]
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Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
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Leah4sci. (2014, March 2). Using the Grignard Reaction to Make Alcohols. YouTube. Retrieved from [Link]
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Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2-Chlorophenyl)diphenylmethanol. PubChem. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-Diphenylindone. Retrieved from [Link]
- Ramsden, H. E. (1957). United States Patent Office, 2,816,928, Preparation of Arylmagnesium Chloride-Tetrahydrofuran Complexes.
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National Institute of Standards and Technology. (n.d.). 2,2-Bis(p-chlorophenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bis(2-chlorophenyl)methanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of bis(2-chlorophenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1] This document outlines the reaction mechanism, provides a step-by-step experimental protocol, details safety precautions, and offers insights into potential side reactions and troubleshooting. The information presented herein is intended to equip researchers with the necessary knowledge to successfully and safely perform this synthesis in a laboratory setting.
Introduction: The Significance of this compound and the Grignard Reaction
This compound is a diarylmethanol derivative with potential applications as a building block in the synthesis of biologically active molecules and functional materials. The strategic placement of chlorine atoms on the phenyl rings can influence the molecule's steric and electronic properties, making it an attractive scaffold for medicinal chemistry and materials science.
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound, such as an aldehyde or ketone.[2][3] In this synthesis, 2-chlorophenylmagnesium bromide is reacted with 2-chlorobenzaldehyde to yield the desired secondary alcohol, this compound.[4]
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds in two main stages: the in situ formation of the Grignard reagent, followed by its nucleophilic addition to the carbonyl group of 2-chlorobenzaldehyde.
Formation of 2-Chlorophenylmagnesium Bromide
The Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared by the reaction of 2-chlorobromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5] The magnesium inserts into the carbon-bromine bond, forming the organomagnesium halide. This reaction is highly sensitive to moisture and oxygen, necessitating anhydrous and inert atmospheric conditions.[6][7]
Nucleophilic Addition to 2-Chlorobenzaldehyde
The highly nucleophilic carbon of the 2-chlorophenylmagnesium bromide then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This addition reaction forms a magnesium alkoxide intermediate.[8]
Acidic Workup
The final step is the protonation of the magnesium alkoxide intermediate by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride, to yield this compound.[9]
The overall reaction is as follows:
Step 1: Grignard Reagent Formation 2-chlorobromobenzene + Mg → 2-chlorophenylmagnesium bromide
Step 2: Grignard Reaction and Workup 2-chlorophenylmagnesium bromide + 2-chlorobenzaldehyde → this compound
Quantitative Data and Reagents
The following tables summarize the key reagents and their properties for this synthesis.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 2-Chlorobromobenzene | C₆H₄BrCl | 191.45 | 1.639 | 196 | Irritant |
| Magnesium Turnings | Mg | 24.31 | 1.74 | 1090 | Flammable solid |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 0.889 | 66 | Highly flammable, Irritant |
| Iodine | I₂ | 253.81 | 4.93 | 184.3 | Harmful, Irritant |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.248 | 213-214 | Irritant, Sensitizer |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | 53.49 (solute) | ~1.07 | ~103 | Irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 | Highly flammable, Harmful |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 2.663 | 1429 | - |
| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₃H₁₀Cl₂O | 253.13 | Solid | 98-100 |
Experimental Protocol
This protocol outlines the detailed steps for the synthesis of this compound. Strict anhydrous and inert atmosphere techniques are critical for the success of this reaction. [6][7][10]
Glassware and Reagent Preparation
-
Glassware: All glassware (a three-necked round-bottom flask, a dropping funnel, a condenser, and a magnetic stir bar) must be thoroughly cleaned, dried in an oven at 120 °C overnight, and assembled while hot under a stream of dry nitrogen or argon gas.[11]
-
Reagents:
-
Anhydrous tetrahydrofuran (THF) is essential. Use a freshly opened bottle of anhydrous solvent or dry it over sodium-benzophenone ketyl until the characteristic blue color persists.
-
2-Chlorobromobenzene and 2-chlorobenzaldehyde should be of high purity. If necessary, distill them before use.
-
Grignard Reagent Formation
-
Place magnesium turnings (1.2 equivalents) in the three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.
-
Add a single crystal of iodine to the flask to activate the magnesium surface.[6]
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Reaction with 2-Chlorobenzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[9]
-
Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF in a separate flask and add this solution to the dropping funnel.
-
Add the 2-chlorobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.[9] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[12]
Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be an oil or a semi-solid. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can be employed.
Visualizing the Process
Chemical Reaction Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
The Grignard reaction involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Pyrophoric Reagents: Grignard reagents can be pyrophoric and react violently with water and air.[10] All operations must be conducted under an inert atmosphere (nitrogen or argon).[10][13]
-
Flammable Solvents: Diethyl ether and THF are highly flammable and volatile.[6] Ensure that there are no open flames or spark sources in the vicinity. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[6] The rate of addition of the alkyl halide should be controlled to prevent a runaway reaction.[14] Have an ice bath readily available to cool the reaction if necessary.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[13]
-
Quenching: The quenching of the reaction should be performed slowly and carefully, especially on a large scale, as it can be vigorous.
Troubleshooting and Side Reactions
Several side reactions can occur during a Grignard synthesis, potentially lowering the yield of the desired product.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl halide to form a biphenyl derivative (1,1'-bis(2-chlorophenyl)).[11][12] This is favored at higher temperatures and high concentrations of the alkyl halide. Slow addition of the alkyl halide can minimize this side product.
-
Reaction with Water: Traces of water in the glassware or solvent will quench the Grignard reagent, converting it back to the corresponding arene (2-chlorobenzene) and reducing the yield.[7]
-
Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[2] This is not a significant concern with 2-chlorobenzaldehyde.
-
Reduction: In some cases, the Grignard reagent can act as a reducing agent, reducing the aldehyde to the corresponding alcohol. This is more common with sterically hindered ketones.[2]
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface; Wet glassware or solvent | Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and solvents are scrupulously dry. |
| Low yield of product | Incomplete reaction; Quenching of Grignard reagent by moisture; Significant side reactions | Extend reaction time. Use anhydrous conditions. Control reaction temperature and addition rates. |
| Formation of a significant amount of biphenyl byproduct | Wurtz coupling reaction | Add the 2-chlorobromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
Conclusion
The Grignard reaction is a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous and inert environment, and by being aware of potential side reactions, researchers can achieve good yields of the desired product. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation in the organic synthesis laboratory.
References
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]
-
Weiss, H. M. (2018, December 10). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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American Chemical Society. Grignard Reaction. Retrieved from [Link]
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ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
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Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Lead Sciences. This compound. Retrieved from [Link]
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ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
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preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]
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HPLC method for Bis(2-chlorophenyl)methanol analysis
An Application Note for the Analysis of Bis(2-chlorophenyl)methanol by High-Performance Liquid Chromatography
Introduction
This compound (CAS No. 6335-15-5) is a chlorinated aromatic alcohol with the molecular formula C₁₃H₁₀Cl₂O.[1][2] It is a solid at room temperature and holds significance in pharmaceutical development and manufacturing, primarily as a potential process-related impurity or a degradation product of other active pharmaceutical ingredients (APIs).[3] For instance, its structure is closely related to (2-Chlorophenyl)diphenylmethanol, which is recognized as Clotrimazole Impurity A by the European Pharmacopoeia, highlighting the need for its effective analytical control.[4][5]
The stringent purity requirements for pharmaceutical substances necessitate robust analytical methods to detect and quantify such impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in pharmaceutical quality control, offering high resolution, sensitivity, and reproducibility.[6]
This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology described herein is designed to be specific, accurate, and precise, making it suitable for quality control laboratories involved in the analysis of raw materials, in-process samples, and final drug products where this compound is a potential impurity. The protocols are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[7][8]
Methodology Rationale: The Science Behind the Parameters
The development of a robust HPLC method is a systematic process where each parameter is selected to ensure optimal performance for the specific analyte. The choices for this method are based on the physicochemical properties of this compound and established chromatographic principles.
-
Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) was chosen as it is the gold standard for the analysis of moderately polar to non-polar small molecules like this compound.[6] In RP-HPLC, the analyte partitions between a non-polar stationary phase and a polar mobile phase. Given the hydrophobic nature imparted by its two chlorophenyl rings, this compound is strongly retained on a non-polar column, allowing for excellent separation from more polar impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and versatility.[9] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to provide a balance of high theoretical plates for sharp peaks, good resolution, and reasonable backpressure.[9]
-
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic modifier.[6]
-
Organic Modifier: Acetonitrile was selected over methanol. While both are common, acetonitrile often provides better peak symmetry and lower UV cutoff, which is advantageous for sensitive detection.
-
Aqueous Component: HPLC-grade water is used. For a neutral analyte like this compound, pH adjustment with a buffer is generally unnecessary. An isocratic elution (constant mobile phase composition) with a mixture of acetonitrile and water (e.g., 60:40 v/v) provides sufficient eluting strength to achieve a reasonable retention time for the analyte.[9]
-
-
Detection Wavelength: The presence of two phenyl rings in the structure of this compound makes it an excellent candidate for UV detection. These aromatic systems exhibit strong absorbance in the UV region.[10] A detection wavelength of 220 nm was chosen, as it is a common wavelength for detecting aromatic compounds and provides high sensitivity.[9]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, offering an optimal balance between analysis time and chromatographic efficiency.[9] Maintaining a constant column temperature, for instance at 30°C, ensures the stability and reproducibility of retention times by minimizing viscosity fluctuations of the mobile phase.[11]
Protocol 1: Quantitative Analysis of this compound
This protocol provides step-by-step instructions for the determination of this compound using the developed HPLC method.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound Reference Standard (purity ≥95%).[2]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
-
Labware: Analytical balance, volumetric flasks, pipettes, autosampler vials.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Reagent Preparation
-
Mobile Phase: Pre-mix 600 mL of acetonitrile with 400 mL of water. Degas the solution using sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase (Acetonitrile:Water, 60:40 v/v) as the diluent for all standard and sample preparations.
Standard Solution Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Solution Preparation
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times and verify that the system suitability criteria are met (see Table below).
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained.
System Suitability
The following parameters should be monitored to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (from 5 replicate injections of standard) |
Calculation
The concentration of this compound in the sample is calculated using the following formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Caption: HPLC analysis workflow for this compound.
Protocol 2: Method Validation
To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R1) or Q2(R2) guidelines.[7][8][12] This protocol outlines the key validation experiments.
Specificity and Forced Degradation
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[13] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[14]
-
Procedure:
-
Prepare a sample solution of this compound (~0.1 mg/mL).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples by HPLC.
-
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains peak purity.
Linearity
-
Procedure: Prepare a series of at least five solutions of this compound ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Analysis: Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Procedure: Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]
Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Prepare six individual sample solutions at 100% of the target concentration and analyze them on the same day.[8]
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
Robustness
-
Procedure: Deliberately vary critical method parameters one at a time:
-
Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition (± 2% organic, e.g., ACN:Water 58:42 and 62:38).
-
Column Temperature (± 5°C, i.e., 25°C and 35°C).
-
-
Analysis: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters and analyte retention time.
-
Acceptance Criteria: All system suitability parameters must pass under all varied conditions, and the results should not be significantly impacted.
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- 3. 6335-15-5|this compound|BLD Pharm [bldpharm.com]
- 4. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clotrimazole EP Impurity A | 66774-02-5 | SynZeal [synzeal.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Purity Analysis of Bis(2-chlorophenyl)methanol via Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract and Introduction
Bis(2-chlorophenyl)methanol is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control over impurities, which can originate from the synthetic route or arise from degradation.[1][2] This application note presents a comprehensive, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the definitive purity assessment of this compound.
The inherent volatility and thermal stability of this compound make GC an ideal separation technique. Coupling it with Mass Spectrometry provides unequivocal identification of the parent compound and any co-eluting impurities based on their unique mass fragmentation patterns. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development, offering a detailed protocol, the scientific rationale behind methodological choices, and a framework for method validation in accordance with international guidelines.[3][4]
Analyte Characteristics and Impurity Profile
A thorough understanding of the analyte and its potential impurities is the foundation of a robust analytical method.
2.1 Physicochemical Properties
Key properties of this compound are summarized below, informing the selection of analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀Cl₂O | [5] |
| Molecular Weight | 253.12 g/mol | [5][6] |
| CAS Number | 6335-15-5 | [5] |
| Appearance | Solid | [7] |
| Storage | Sealed in dry, room temperature conditions | [5][6][7] |
2.2 Potential Impurity Profile
The control of impurities begins with their identification. For this compound, impurities can be broadly categorized as synthesis-related or degradation products.
| Impurity Type | Potential Species | Rationale / Origin |
| Starting Materials | 2-chlorobenzaldehyde, 2-chlorobenzyl chloride | Common precursors in synthetic routes.[8] Their presence indicates an incomplete reaction. |
| Reagents | Sodium borohydride (or its byproducts) | Used in the reduction of 2-chlorobenzaldehyde.[8] |
| Isomeric Impurities | Bis(4-chlorophenyl)methanol, (2-chlorophenyl)(4-chlorophenyl)methanol | Positional isomers may form due to impurities in starting materials or side reactions. |
| Oxidation Products | Bis(2-chlorophenyl)ketone | Oxidation of the secondary alcohol functional group. This can be accelerated by heat or oxidizing agents.[9] |
| Dehydration Products | Chloro-substituted diphenylmethane derivatives | Elimination of water from the methanol group, potentially acid-catalyzed or thermally induced. |
| Hydrolysis Products | N/A (Analyte is a product of hydrolysis of other compounds) | The analyte itself can be a degradation product of related compounds like Bis(2-chlorophenyl)-bromomethane.[10] |
This impurity profile dictates the required specificity and selectivity of the analytical method. The GC-MS method must be capable of resolving the main analyte from all potential impurities listed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. ema.europa.eu [ema.europa.eu]
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- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Purity Assessment of Bis(2-chlorophenyl)methanol
Abstract
This application note provides a comprehensive guide to the analytical methods for determining the purity of Bis(2-chlorophenyl)methanol, a key intermediate in the synthesis of various chemical and pharmaceutical compounds. Ensuring the purity of this precursor is critical for the safety, efficacy, and quality of the final products. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with spectroscopic characterization by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be robust and self-validating, incorporating system suitability tests and addressing potential impurities arising from common synthetic routes. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Purity in Synthesis
This compound (CAS No: 6335-15-5) is a diarylmethanol derivative whose utility as a synthetic building block is contingent on its chemical purity.[1] Impurities, even in trace amounts, can have a significant impact on the reaction kinetics, yield, and impurity profile of subsequent synthetic steps. Therefore, rigorous analytical characterization is a cornerstone of quality assurance in any process involving this intermediate.
The primary synthetic route to this compound often involves the reduction of Bis(2-chlorophenyl)methanone.[2] This process, while generally efficient, can lead to the presence of unreacted starting material as a key impurity. Alternative synthetic strategies, such as Grignard reactions, may introduce other byproducts.[3][4] A thorough purity assessment, therefore, must be capable of separating and quantifying the active substance from these potential contaminants.
This application note details a multi-faceted analytical approach, combining chromatographic separation with spectroscopic identification to provide a complete purity profile of this compound.
Chromatographic Purity Assessment: A Two-Pronged Approach
Chromatographic techniques are the gold standard for purity determination due to their high resolving power. We present two orthogonal methods, HPLC and GC-MS, to ensure a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like this compound.[5] The method described herein is designed for stability-indicating purity analysis.
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Detection: UV detection at 220 nm is utilized as the aromatic rings in this compound exhibit strong absorbance at this wavelength.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B; 5-15 min: 60% to 80% B; 15-20 min: 80% B; 20-22 min: 80% to 60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 1 mg/mL.
-
For analysis, further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
System Suitability: Before sample analysis, perform a system suitability test using the working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It serves as an excellent orthogonal method to HPLC for purity confirmation and for identifying potential volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5MS) is chosen for its general applicability to a wide range of compounds and its compatibility with mass spectrometry.
-
Carrier Gas: Helium is used as the carrier gas due to its inertness and efficiency.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.
-
Ionization: Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentage. The mass spectrum of the main peak should be consistent with the structure of this compound, and any impurity peaks can be tentatively identified by library searching.
Spectroscopic Identity Confirmation
Spectroscopic methods provide crucial information about the chemical structure of the analyte, confirming its identity and providing insights into its purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in a molecule.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 1400-1600 | C=C stretch (aromatic ring) |
| 1000-1200 | C-O stretch (alcohol) |
| 700-800 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, serving as a definitive tool for structural confirmation and purity assessment.[6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected Chemical Shifts (¹H NMR, estimated):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 8H | Aromatic protons |
| ~6.0-6.5 | Singlet | 1H | Methine proton (CH-OH) |
| ~2.0-4.0 | Broad Singlet | 1H | Hydroxyl proton (OH) |
Expected Chemical Shifts (¹³C NMR, estimated):
| Chemical Shift (ppm) | Assignment |
| ~140-145 | Aromatic carbons attached to chlorine |
| ~125-135 | Other aromatic carbons |
| ~75-80 | Methine carbon (CH-OH) |
Potential Impurities and Their Origin
A robust purity assessment method must consider potential impurities arising from the synthetic route.
Caption: Potential impurity formation pathways in the synthesis of this compound.
-
Unreacted Starting Material: In the reduction of Bis(2-chlorophenyl)methanone, incomplete reaction will result in the presence of the starting ketone.[2]
-
Homocoupling Products: In Grignard-based syntheses, the coupling of two Grignard reagent molecules can lead to the formation of biphenyl derivatives.[7]
-
Over-addition Products: If an ester is used as a starting material in a Grignard synthesis, a double addition can occur, leading to the formation of a tertiary alcohol.[3]
The chromatographic methods described in this note are designed to separate these potential impurities from the main product.
Conclusion
The purity of this compound is a critical parameter that influences the quality and safety of downstream products. The analytical methods outlined in this application note, including HPLC, GC-MS, FTIR, and NMR, provide a comprehensive framework for the thorough characterization and purity assessment of this important synthetic intermediate. By employing these orthogonal techniques and understanding the potential impurity landscape, researchers and manufacturers can ensure the high quality of their materials, leading to more reliable and reproducible synthetic outcomes.
References
-
Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journal of Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]
-
Friedel-Crafts reaction of BIS(Trichloromethyl)carbonate for the preparation of benzophenones. ResearchGate. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. National Institutes of Health. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. University of Washington. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
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The Grignard Reagents. ACS Publications. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
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Catalytic synthesis of benign bisphenols. Diva-Portal.org. [Link]
-
Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. PubMed. [Link]
-
Grignard reaction. Wikipedia. [Link]
-
the-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals. [Link]
- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
Action of Grignard Reagent on Aldehyde and Ketone. YouTube. [Link]
-
Friedel-crafts reaction of BIS(Trichloromethyl)carbonate for the preparation of benzophenones. ResearchGate. [Link]
-
bis(4-chlorophenyl)methanol. ChemSynthesis. [Link]
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses Procedure. [Link]
-
Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. PubMed Central. [Link]
-
ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. ResearchGate. [Link]
-
This compound. Lead Sciences. [Link].com/product/bis2-chlorophenylmethanol/)
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Bis(2-chlorophenyl)methanol as a Precursor for Novel Organic Compounds
Introduction: Unlocking Molecular Complexity with a Dichlorinated Diaryl Precursor
In the landscape of medicinal chemistry and materials science, the diarylmethane scaffold remains a cornerstone for the design of novel functional molecules. Bis(2-chlorophenyl)methanol, a symmetrically substituted diarylmethanol, presents itself as a highly versatile yet underexplored precursor. Its distinct structural feature—two chlorine atoms positioned ortho to the carbinol center—imparts significant steric hindrance and unique electronic properties. This steric shielding can enhance the metabolic stability of derivative compounds, a desirable trait in drug development. Electronically, the inductive effect of the chlorine atoms modulates the reactivity of the benzylic carbon, influencing the kinetics and outcomes of subsequent transformations.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will delve into detailed protocols for its synthesis and its application in the construction of more complex molecular architectures, particularly unsymmetrical triarylmethanes. The methodologies presented herein are grounded in established chemical principles, offering a robust starting point for the exploration of novel chemical space.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented below, providing a ready reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂O | |
| Molecular Weight | 253.12 g/mol | |
| CAS Number | 6335-15-5 | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature |
Synthesis of this compound
The accessibility of this compound is paramount to its utility. Two primary and reliable synthetic routes are detailed below: the reduction of the corresponding ketone and a Grignard-based approach.
Protocol 1: Reduction of Bis(2-chlorophenyl)ketone
This method is often preferred due to the commercial availability of the starting ketone and the operational simplicity and high selectivity of sodium borohydride reduction.[1][2]
-
Bis(2-chlorophenyl)ketone
-
Sodium borohydride (NaBH₄)[1]
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve bis(2-chlorophenyl)ketone (1.0 eq.) in methanol (approximately 10-15 mL per gram of ketone).
-
Reduction: Cool the solution in an ice bath to 0-5 °C. While maintaining vigorous stirring, add sodium borohydride (1.1-1.5 eq.) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed. This typically takes 1-2 hours.
-
Work-up: Once the reaction is complete, slowly add deionized water to quench the excess NaBH₄. A vigorous evolution of hydrogen gas will be observed.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(2--chlorophenyl)methanol. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Grignard Reaction
This classic organometallic approach builds the diarylmethanol scaffold through the nucleophilic addition of a Grignard reagent to an aldehyde.[3][4]
-
2-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Add a solution of 2-bromochlorobenzene (1.2 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated (indicated by cloudiness and gentle reflux), add the remaining solution at a rate that maintains a steady reflux.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 2-chlorobenzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via a dropping funnel.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.
Application in the Synthesis of Unsymmetrical Triarylmethanes
A primary application of this compound is its use as a precursor for unsymmetrical triarylmethanes. These motifs are prevalent in various biologically active compounds and functional materials.[5] The synthesis typically proceeds via a two-step sequence: activation of the hydroxyl group followed by a Friedel-Crafts alkylation.
Step 1: Activation of the Hydroxyl Group - Synthesis of Bis(2-chlorophenyl)methyl Chloride
The hydroxyl group of diarylmethanols is a poor leaving group. Therefore, it must be converted to a more reactive species, such as a halide, to facilitate nucleophilic substitution or Friedel-Crafts reactions. Thionyl chloride is a common and effective reagent for this transformation.[6]
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with reflux condenser
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Chlorination: Add thionyl chloride (1.2-1.5 eq.) dropwise at room temperature. The reaction is typically accompanied by the evolution of HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition, gently reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude bis(2-chlorophenyl)methyl chloride is often used in the next step without further purification due to its reactivity.
Step 2: C-C Bond Formation via Friedel-Crafts Alkylation
The activated bis(2-chlorophenyl)methyl chloride is a potent electrophile for Friedel-Crafts alkylation of electron-rich aromatic compounds, yielding unsymmetrical triarylmethanes.[7][8]
-
Crude bis(2-chlorophenyl)methyl chloride
-
An electron-rich arene (e.g., anisole, toluene, xylene)
-
A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Aqueous HCl (1M)
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend the Lewis acid (1.1 eq.) in anhydrous DCM and cool to 0 °C.
-
Addition of Reactants: Add the electron-rich arene (1.0-1.2 eq.). Then, add a solution of the crude bis(2-chlorophenyl)methyl chloride (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture into ice-cold 1M HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
| Arene | Lewis Acid | Typical Conditions | Expected Yield |
| Anisole | AlCl₃ | 0 °C to rt, 3h | Good to Excellent |
| Toluene | FeCl₃ | rt, 4h | Moderate to Good |
| Xylene | SnCl₄ | rt, 6h | Moderate |
| Thiophene | AlCl₃ | 0 °C, 2h | Good |
Potential Applications in Drug Discovery and Materials Science
The bis(2-chlorophenyl)methyl moiety serves as a bulky, lipophilic, and metabolically robust scaffold. Its incorporation into molecular frameworks can lead to compounds with potential applications in various fields:
-
Anticancer Agents: Many tubulin polymerization inhibitors and other anticancer agents possess diaryl- or triarylmethane structures. The steric and electronic properties of the bis(2-chlorophenyl)methyl group could be exploited to design novel analogues with improved efficacy or resistance profiles.[9]
-
Antiviral and Antimicrobial Agents: The diarylmethane core is present in numerous compounds with activity against viruses and microbes. New derivatives could be synthesized to explore structure-activity relationships in these areas.
-
Molecular Probes and Dyes: Triarylmethanes are the basis for a large class of dyes and functional materials. The specific substitution pattern of derivatives from this compound could lead to materials with unique photophysical properties.
References
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[9][10]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
1 Electrophilic Alkylation of Arenes. Wiley-VCH. [Link]
-
Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. Thieme Chemistry. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Process for the preparation of halogenated ethers.
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones. ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
ChemInform Abstract: Reactions of Thionyl Chloride with C‐Methyl Heterocycles. Part 1. The Formation of Dichloro(2‐quinolyl)methanesulfenyl Chlorides from 2‐Methylquinolines. Sci-Hub. [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
(PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]
-
Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. PubMed. [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Wiley Online Library. [Link]
-
An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]
-
-
Grignard Reaction. Web Pages. [Link]
-
-
(PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
-
Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. MDPI. [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
- Preparation of bis-chloromethyl ether.
-
Cooperative Friedel-Crafts Alkylation of Electron-Deficient Arenes via Catalyst Activation with Hexafluoroisopropanol. PubMed. [Link]
- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst. [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
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- 7. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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- 9. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis(2-chlorophenyl)methanol Synthesis
Welcome to the Technical Support Center for the synthesis of Bis(2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diarylmethanol. Our focus is on providing practical, experience-driven advice to help you diagnose and resolve issues leading to low product yields.
Introduction to the Synthesis
The primary and most direct route for the synthesis of this compound is the Grignard reaction. This involves the preparation of a 2-chlorophenylmagnesium halide (a Grignard reagent), followed by its nucleophilic addition to 2-chlorobenzaldehyde. While conceptually straightforward, the success of this synthesis is highly dependent on meticulous experimental technique and a thorough understanding of the underlying reaction mechanisms.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at various stages of the synthesis, from reagent preparation to final product purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Grignard Reagent Formation - The Foundation of Your Synthesis
Question 1: My Grignard reaction to form 2-chlorophenylmagnesium bromide is not initiating. What are the likely causes and how can I start the reaction?
Answer:
Failure of a Grignard reaction to initiate is a common and frustrating issue, almost always stemming from two primary factors: the presence of moisture and the passivity of the magnesium surface.
-
Causality - The Role of Moisture and Magnesium Oxide: Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of protic solvents like water.[1] All glassware and reagents must be scrupulously dried. Additionally, magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond.[2]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Grignard reaction initiation.
-
Step-by-Step Solutions:
-
Ensure Anhydrous Conditions:
-
All glassware should be oven-dried at >100 °C overnight or flame-dried under a stream of dry nitrogen or argon immediately before use.[3]
-
Use anhydrous solvents. Commercially available anhydrous solvents are suitable, but for best results, consider freshly distilling them from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
-
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine to the flask containing the magnesium. The iodine reacts with the magnesium surface, helping to remove the oxide layer.[4] Alternatively, a few drops of 1,2-dibromoethane can be added. This reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh, reactive magnesium surface.
-
-
Question 2: The Grignard reagent solution is dark and contains a lot of solid precipitate. Is this normal?
Answer:
Yes, a dark, often brown or grey, and cloudy appearance is typical for Grignard reagent solutions. The solid precipitate is usually a mixture of unreacted magnesium, magnesium salts, and potentially some side products. The formation of a biphenyl-type side product during Grignard reagent formation can also contribute to the color.[5] As long as there is a noticeable consumption of the magnesium and the subsequent reaction with the aldehyde proceeds, this is not usually a cause for concern.
Section 2: The Addition Reaction and Workup
Question 3: I've added the 2-chlorobenzaldehyde, but my yield of this compound is still low. What are the most likely side reactions?
Answer:
Low yields after the addition of the aldehyde can be attributed to several competing side reactions.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl halide (in this case, 2-chlorobromobenzene or 2-chlorobenzene, depending on your starting material for the Grignard) to form a biphenyl derivative (2,2'-dichlorobiphenyl). This is more likely if the aryl halide is added too quickly during the Grignard formation.
-
Reduction of the Aldehyde: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (2-chlorobenzyl alcohol). In the case of 2-chlorophenylmagnesium bromide, this is less of a concern.
-
Enolization of the Aldehyde: While less common with aromatic aldehydes, the Grignard reagent can act as a base and deprotonate the α-carbon of an enolizable aldehyde. This is not a significant pathway for 2-chlorobenzaldehyde.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Troubleshooting Logic:
Caption: Logic for diagnosing the cause of low product yield.
-
Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Addition of Aldehyde | Add the 2-chlorobenzaldehyde solution dropwise to the Grignard reagent at 0 °C. | This minimizes side reactions and helps to control the exothermic nature of the reaction. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. | This ensures complete consumption of the limiting aldehyde. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the aldehyde. | Incomplete reactions are a common source of low yields. |
| Workup | Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. | This protonates the alkoxide intermediate to form the desired alcohol and is generally preferred over strong acids which can sometimes promote side reactions.[6] |
Question 4: During the aqueous workup, an emulsion has formed that is difficult to separate. How can I break this emulsion?
Answer:
Emulsion formation is common during the workup of Grignard reactions due to the formation of magnesium salts.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Dilution: Dilute the mixture with more of the organic extraction solvent.
-
Filtration: In some cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.
-
Section 3: Purification and Characterization
Question 5: I have a crude solid, but I am struggling to purify it by recrystallization. What is a good solvent system for this compound?
Answer:
The choice of recrystallization solvent is crucial and often requires some experimentation.[7] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvent Systems to Try:
-
Methanol/Water or Ethanol/Water: Dissolve the crude product in a minimal amount of hot methanol or ethanol. Then, add hot water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[8]
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane until cloudiness persists, then reheat to clarify and cool slowly. This system is often effective at separating nonpolar impurities like the biphenyl coupling product.
-
Toluene/Hexane: Similar to the above, using toluene as the more polar solvent.
-
-
General Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of the appropriate hot solvent.
-
If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution is cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Question 6: How do I know if I have synthesized the correct product and how pure is it?
Answer:
Product characterization is essential. The primary methods for this are melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
NMR Spectroscopy:
-
¹H NMR: You should expect to see a multiplet in the aromatic region (likely between 7.0-7.6 ppm) corresponding to the eight aromatic protons. There should also be a singlet for the methine proton (CH-OH), which will likely be downfield (around 6.0-6.5 ppm), and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR: The spectrum will show several signals in the aromatic region (typically 120-145 ppm) and a signal for the carbon bearing the hydroxyl group (around 70-80 ppm). The number of distinct signals will depend on the symmetry of the molecule.
-
-
Identifying Impurities:
-
Unreacted 2-chlorobenzaldehyde: The aldehyde proton will have a characteristic singlet at ~10 ppm in the ¹H NMR spectrum.
-
2,2'-Dichlorobiphenyl: This common byproduct will show a complex multiplet in the aromatic region of the ¹H NMR and will lack the methine and hydroxyl proton signals.
-
Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on general Grignard synthesis principles and should be adapted and optimized as necessary.
Step 1: Preparation of 2-Chlorophenylmagnesium Bromide
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
To the flask, add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If it does not, gently warm the flask.
-
Once initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
Step 2: Reaction with 2-Chlorobenzaldehyde
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-chlorobenzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF.
-
Add the 2-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by pouring it into a beaker containing a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate).
References
- BenchChem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanol. BenchChem.
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]
-
MDPI. (2021). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ChemSynthesis. bis(4-chlorophenyl)methanol. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Available at: [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]
-
Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]
-
PubChem. (1,1'-Biphenyl)-2-methanol. Available at: [Link]
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. BenchChem.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
Organic Chemistry Data. Grignard Reaction - Common Conditions. Available at: [Link]
-
Jasperse, J. Grignard Reaction. Available at: [Link]
-
Chemistry LibreTexts. Grignard Reagents. Available at: [Link]
-
Eurisotop. NMR Solvent data chart. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. eurisotop.com [eurisotop.com]
- 2. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 3. DE10337773A1 - Crystallization of solid forms of clopidogrel addition salts - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jelsciences.com [jelsciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of Bis(2-chlorophenyl)methanol during storage
Welcome to the technical support center for Bis(2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you understand and prevent its decomposition during storage, ensuring the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Stability
This compound is a substituted benzhydrol derivative. Like many complex organic molecules, its stability can be compromised by improper storage and handling. The presence of the hydroxyl group and the chlorinated phenyl rings makes the molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. This guide will walk you through the science of its decomposition and provide actionable protocols to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of decomposition for this compound?
A1: Based on the chemical structure and data from analogous compounds, the two most significant degradation pathways are oxidation and photodegradation.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, Bis(2-chlorophenyl)methanone. This is a common degradation pathway for benzhydrols.
-
Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation. Exposure can lead to the formation of radical species and a complex mixture of byproducts.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protected from light in an amber-colored, tightly sealed container.
-
Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
Q3: I've noticed a yellowish tint developing in my previously colorless sample. What could this indicate?
A3: A change in color, such as the development of a yellowish tint, is a common visual indicator of chemical degradation. This could be due to the formation of conjugated impurities resulting from oxidation or photodegradation. While a slight color change may not significantly impact all applications, it is a sign that the purity of the compound may be compromised. It is recommended to re-analyze the material before use.
Q4: Is this compound hygroscopic?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of a new, less polar peak in HPLC analysis. | Oxidation of this compound to Bis(2-chlorophenyl)methanone. | 1. Confirm the identity of the new peak by techniques such as LC-MS or by comparing its retention time with a standard of Bis(2-chlorophenyl)methanone. 2. Review storage conditions: ensure the container is tightly sealed and consider purging with an inert gas before sealing. |
| Inconsistent results or reduced yield in reactions. | Degradation of the starting material. | 1. Verify the purity of your this compound stock using the HPLC method outlined in this guide. 2. If degradation is confirmed, purify the material by recrystallization or column chromatography before use. 3. Always use freshly opened or recently verified material for critical experiments. |
| Development of pressure inside the storage container. | This is less common for this compound but could indicate slow thermal decomposition if stored at elevated temperatures, potentially leading to the release of gaseous byproducts. | 1. Move the container to a cooler, well-ventilated area. 2. Vent the container with extreme caution in a fume hood. 3. Re-evaluate the storage temperature; ensure it is consistently cool. |
Understanding Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure. The primary degradation pathways are detailed below.
Caption: Primary degradation pathways for this compound.
Oxidation
The conversion of the secondary alcohol to a ketone is a primary concern. This can be facilitated by atmospheric oxygen, especially in the presence of trace metal impurities which can catalyze the reaction.
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions. This can lead to the formation of a variety of degradation products and is often indicated by a discoloration of the material.
Experimental Protocols
To ensure the quality of your this compound, a series of analytical and stress-testing protocols are provided below. These are designed to be self-validating systems for assessing the stability of your material.
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method to separate this compound from its primary oxidation product, Bis(2-chlorophenyl)methanone.[2][3]
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Method Validation: To validate this method as stability-indicating, you will need to perform forced degradation studies (see Protocol 2) and demonstrate that the degradation products are well-resolved from the parent peak.[4][5]
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and for validating a stability-indicating analytical method.[6][7][8]
1. Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24-48 hours.
-
Analyze by HPLC at various time points to monitor for the formation of Bis(2-chlorophenyl)methanone and other degradation products.
2. Photostability Testing (as per ICH Q1B guidelines): [9]
-
Place a thin layer of the solid material in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil.
-
Expose both samples to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
After the exposure period, compare the exposed sample to the control sample for any changes in physical appearance and analyze both by HPLC to quantify any degradation.
3. Thermal Degradation:
-
Place a sample of the solid material in a vial and heat in an oven at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Analyze the sample by HPLC to assess for any degradation.
Protocol 3: Hygroscopicity Assessment
This protocol provides a basic method for assessing the hygroscopicity of this compound.[1]
Instrumentation:
-
Analytical balance
-
Controlled humidity chamber or a desiccator with a saturated salt solution (e.g., sodium chloride for ~75% relative humidity).
Procedure:
-
Weigh an empty, dry weighing bottle.
-
Add approximately 1 gram of this compound to the weighing bottle and record the initial weight.
-
Place the open weighing bottle in a controlled humidity chamber (e.g., 25°C and 75% relative humidity).
-
Record the weight of the sample at regular intervals (e.g., 24, 48, 72 hours) until a constant weight is achieved.
-
Calculate the percentage weight gain due to moisture absorption.
Interpretation of Results:
| % Weight Gain | Hygroscopicity Classification |
| < 0.2% | Non-hygroscopic |
| 0.2% to < 2% | Slightly hygroscopic |
| 2% to < 15% | Moderately hygroscopic |
| ≥ 15% | Very hygroscopic |
References
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health (NIH). Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation (ICH). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of Stability-Indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). Available at: [Link]
-
Separation of Diazene, bis(2-chlorophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Institutes of Health (NIH). Available at: [Link]
-
Oxidizing Agents and Reducing Agents. YouTube. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. Available at: [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
(PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). Available at: [Link]
-
Hygroscopicity Evaluation. Technology Networks. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]html)
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- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. semanticscholar.org [semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Guide to Enhancing the Purity of Synthesized Bis(2-chlorophenyl)methanol
Welcome to the technical support center for the synthesis and purification of Bis(2-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this important diarylmethanol. Our goal is to equip you with the knowledge to diagnose experimental issues, understand their root causes, and implement effective solutions to achieve high-purity this compound.
I. Understanding the Synthesis: The Grignard Reaction
The most common and direct route to synthesizing this compound is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a 2-chlorophenyl Grignard reagent to 2-chlorobenzaldehyde.[1] The Grignard reagent, 2-chlorophenylmagnesium halide, is typically prepared in situ by reacting an aryl halide (e.g., 2-chlorobromobenzene or 2-chloroiodobenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[1]
The subsequent addition of 2-chlorobenzaldehyde to the freshly prepared Grignard reagent, followed by an acidic workup, yields the desired this compound. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the purity of the final product.
II. Troubleshooting Common Impurities
This section addresses specific issues you might encounter, presented in a question-and-answer format to directly tackle your experimental challenges.
Question 1: My final product is a yellowish, oily solid, and the yield is low. What are the likely impurities?
Answer:
A yellowish, oily product with a lower-than-expected yield is a classic sign of side reactions inherent to the Grignard synthesis. The most probable impurities are:
-
2,2'-Dichlorobiphenyl: This is a common byproduct formed from the coupling of the Grignard reagent with the unreacted aryl halide.[2] Its formation is favored by higher temperatures and a high concentration of the aryl halide.[2]
-
Unreacted 2-chlorobenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in your crude product.
-
Byproducts from reaction with water or oxygen: Grignard reagents are highly reactive towards protic sources and oxygen. The presence of moisture will quench the Grignard reagent, reducing the yield of the desired product and forming benzene. Reaction with oxygen can lead to the formation of phenols.
Expert Insight: The formation of 2,2'-dichlorobiphenyl is often the primary culprit for low yields and difficult purification. The key to minimizing this side reaction is to control the rate of addition of the aryl halide to the magnesium turnings during the Grignard reagent formation, thus maintaining a low concentration of the aryl halide in the reaction mixture.[3]
Question 2: After purification by column chromatography, I still see a significant amount of a less polar impurity in my ¹H NMR spectrum. What is it and how can I remove it?
Answer:
This less polar impurity is almost certainly the 2,2'-dichlorobiphenyl byproduct. Due to its non-polar nature, it can co-elute with the desired, more polar alcohol product during column chromatography if the mobile phase is not optimized.
To effectively separate this compound from 2,2'-dichlorobiphenyl, consider the following strategies:
-
Column Chromatography Optimization:
-
Mobile Phase Selection: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. This will allow the non-polar biphenyl to elute first, followed by the more polar this compound. A typical starting point would be a mobile phase of 95:5 hexane:ethyl acetate, gradually increasing to 80:20 or 70:30.
-
Silica Gel: Use a standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
-
Recrystallization: This is a highly effective method for removing 2,2'-dichlorobiphenyl. The significant difference in polarity between the biphenyl byproduct and the desired alcohol allows for efficient separation.
-
Solvent Selection: A two-solvent system is often ideal. The principle is to dissolve the crude product in a minimal amount of a "good" solvent (in which both the product and impurity are soluble) at an elevated temperature, and then add a "poor" solvent (in which the product is sparingly soluble at low temperatures) dropwise until the solution becomes cloudy.
-
Recommended Solvent Systems:
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then add water dropwise until persistent cloudiness is observed.[4]
-
Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.
-
Toluene/Hexane: Toluene can be a good solvent for aromatic compounds, with hexane acting as the anti-solvent.[4]
-
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of the hot "good" solvent (e.g., methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Question 3: My ¹H NMR shows broad signals for the hydroxyl and methine protons. Is my product impure?
Answer:
Broad signals for hydroxyl (-OH) and methine (-CH) protons in an ¹H NMR spectrum do not necessarily indicate impurity. This is a common phenomenon due to:
-
Hydrogen Bonding: The hydroxyl proton can participate in hydrogen bonding with the solvent or other molecules of the alcohol, leading to a broad signal. Its chemical shift can also vary depending on the concentration and solvent.
-
Quadrupolar Broadening: The chlorine atoms can cause some broadening of adjacent proton signals.
-
Residual Acidity: Traces of acid from the workup can catalyze proton exchange, also leading to broadening.
To confirm the presence of the hydroxyl proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to the exchange with deuterium.
III. Purity Assessment: A Multi-faceted Approach
Relying on a single analytical technique is often insufficient to definitively assess the purity of your synthesized this compound. A combination of methods provides a more comprehensive picture.
| Analytical Technique | Purpose | Expected Observations for Pure this compound |
| Thin Layer Chromatography (TLC) | Rapid purity check and reaction monitoring. | A single spot with a distinct Rf value. |
| Melting Point | Assess purity. | A sharp melting point range. Impurities typically broaden and depress the melting point. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | A clean spectrum with the correct chemical shifts, integrations, and coupling patterns for the aromatic, methine, and hydroxyl protons.[5] |
| ¹³C NMR Spectroscopy | Confirm the carbon framework and detect carbon-containing impurities. | The expected number of signals for the different carbon environments in the molecule.[5] |
| Infrared (IR) Spectroscopy | Identify functional groups. | A characteristic broad O-H stretch (around 3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretches.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separate and identify volatile components. | A single major peak with the correct mass-to-charge ratio for the molecular ion.[6] |
IV. Experimental Workflow and Logic Diagrams
To provide a clearer understanding of the synthesis and purification process, the following diagrams illustrate the key steps and decision-making logic.
Workflow for the Synthesis of this compound
Caption: A decision-making diagram for troubleshooting the purification of this compound.
V. References
Sources
Validation & Comparative
A Comparative Analysis of Bis(2-chlorophenyl)methanol and Its Positional Isomers: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of bis(2-chlorophenyl)methanol and its positional isomers, bis(3-chlorophenyl)methanol and bis(4-chlorophenyl)methanol. The strategic placement of chlorine atoms on the phenyl rings dictates significant variations in the physicochemical properties, spectroscopic signatures, and potential biological activities of these molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and structure-property relationships of these important chemical entities.
Introduction: The Significance of Isomerism in Chlorinated Diaryl Methanols
Chlorinated diaryl methanols are a class of compounds with applications ranging from intermediates in organic synthesis to scaffolds in medicinal chemistry. The position of the chlorine substituent—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's steric and electronic properties. These differences can manifest in varied reactivity, crystallinity, solubility, and interactions with biological targets. Understanding these isomeric differences is paramount for the rational design of molecules with desired properties. For instance, studies on related chlorinated compounds have demonstrated that the substitution pattern is a critical determinant of biological activity, including antibacterial efficacy and toxicity.[1][2][3][4] This guide will elucidate these differences through a comparative examination of the synthesis, spectral properties, and potential performance of the bis(chlorophenyl)methanol isomers.
Synthesis of Bis(chlorophenyl)methanol Isomers
The synthesis of bis(chlorophenyl)methanols is most commonly achieved through two primary routes: the reduction of the corresponding bis(chlorophenyl)ketone or the Grignard reaction of a chlorophenylmagnesium halide with a chlorobenzaldehyde.
Synthetic Pathway 1: Reduction of Bis(chlorophenyl)ketones
A reliable and high-yielding method for the synthesis of bis(chlorophenyl)methanols involves the reduction of the corresponding ketone precursor. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[3][5][6]
Figure 1: General workflow for the synthesis of bis(chlorophenyl)methanols via ketone reduction.
Experimental Protocol: Reduction of Bis(4-chlorophenyl)ketone
-
Dissolution: In a round-bottom flask, dissolve bis(4-chlorophenyl)ketone (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
This protocol can be adapted for the ortho and meta isomers, with the understanding that steric hindrance in the ortho isomer may influence the reaction rate.
Synthetic Pathway 2: Grignard Reaction
The Grignard reaction provides a versatile method for constructing the bis(chlorophenyl)methanol scaffold. This involves the reaction of a chlorophenylmagnesium halide with the corresponding chlorobenzaldehyde.[1][2][7][8][9]
Figure 2: General workflow for the Grignard synthesis of bis(chlorophenyl)methanols.
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq.). Add a solution of 2-chlorobromobenzene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.
-
Addition: Once the Grignard reagent is formed, cool the solution to 0 °C and add a solution of 2-chlorobenzaldehyde (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can then be purified.
This protocol is adaptable for the meta and para isomers. A detailed synthesis for bis(4-chlorophenyl)methanol has been reported in The Journal of Organic Chemistry, 1950, 15, 1108.[10]
Comparative Physicochemical and Spectroscopic Properties
The isomeric position of the chlorine atoms leads to distinct physical and spectral properties.
Physicochemical Properties
| Property | This compound (ortho) | Bis(3-chlorophenyl)methanol (meta) | Bis(4-chlorophenyl)methanol (para) |
| Molecular Formula | C₁₃H₁₀Cl₂O | C₁₃H₁₀Cl₂O | C₁₃H₁₀Cl₂O |
| Molecular Weight | 253.13 g/mol | 253.13 g/mol | 253.13 g/mol [10] |
| Melting Point (°C) | Not Reported | Not Reported | 91-95[10] |
| Appearance | Expected to be a solid | Expected to be a solid | White solid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
The higher melting point of the para isomer is likely due to its more symmetric structure, which allows for more efficient crystal packing compared to the less symmetric ortho and meta isomers.
Spectroscopic Analysis
The ¹H NMR spectra of the isomers are expected to show characteristic signals for the methine proton (CH-OH) and the aromatic protons. The chemical shift of the methine proton will be influenced by the electronic effects of the chlorine atoms. The aromatic region will display complex splitting patterns that are diagnostic of the substitution pattern.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | This compound (ortho) | Bis(3-chlorophenyl)methanol (meta) | Bis(4-chlorophenyl)methanol (para) |
| CH-OH (s) | ~6.2 ppm | ~5.8 ppm | ~5.8 ppm |
| OH (br s) | Variable | Variable | Variable |
| Aromatic-H (m) | ~7.2-7.6 ppm | ~7.1-7.4 ppm | ~7.3 ppm (d), ~7.2 ppm (d) |
Rationale for Expected Shifts: The methine proton of the ortho isomer is expected to be deshielded and appear at a higher chemical shift due to the proximity of the electronegative chlorine atoms. The aromatic signals for the para isomer are expected to be the simplest, showing two doublets due to symmetry. The ortho and meta isomers will exhibit more complex multiplets in the aromatic region. These predictions are supported by data from structurally similar compounds.[4]
The ¹³C NMR spectra will provide information on the number of unique carbon environments.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | This compound (ortho) | Bis(3-chlorophenyl)methanol (meta) | Bis(4-chlorophenyl)methanol (para) |
| CH-OH | ~73 ppm | ~75 ppm | ~75 ppm |
| Aromatic C-Cl | ~133 ppm | ~134 ppm | ~133 ppm |
| Aromatic C-H & C-ipso | ~127-142 ppm | ~125-144 ppm | ~128-142 ppm |
Rationale for Expected Shifts: The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the chlorine substituent. The para isomer, due to its symmetry, will show fewer signals in the aromatic region than the ortho and meta isomers.
Infrared (IR) Spectroscopy: All three isomers will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS): The electron ionization (EI) mass spectra of all three isomers will show a molecular ion peak (M⁺) at m/z 252, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation patterns are expected to be similar, involving the loss of water and chlorine atoms.
Analytical Separation of Isomers
The separation of positional isomers can be challenging but is achievable using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of these isomers. The differences in polarity and hydrophobicity due to the position of the chlorine atoms will allow for differential retention on a C18 or a phenyl-based column.
Figure 3: General workflow for the HPLC analysis of bis(chlorophenyl)methanol isomers.
Protocol: HPLC Separation of Bis(chlorophenyl)methanol Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase.
The elution order will depend on the polarity of the isomers. Generally, the most polar compound will elute first in reversed-phase chromatography. The para isomer is typically the least polar, followed by the meta, and then the ortho isomer being the most polar due to potential intramolecular interactions. Therefore, the expected elution order would be para, meta, and then ortho. This approach has been successfully used for the separation of other chlorophenyl isomers.[11][12][13]
Comparative Biological Activity: A Structure-Activity Perspective
While direct comparative biological studies on these specific bis(chlorophenyl)methanol isomers are not extensively documented, the literature on related chlorinated aromatic compounds allows for informed predictions. The position of the chlorine atom can drastically alter the molecule's shape, dipole moment, and ability to interact with biological macromolecules.
-
Potential for Differential Toxicity: Studies on other chlorinated phenyl compounds have shown that the isomeric form can influence toxicity.[2] The steric hindrance and electronic effects of the ortho-chloro substituents may lead to different metabolic pathways and receptor interactions compared to the meta and para isomers.
-
Antimicrobial Activity: Research on other chlorinated aromatic compounds has demonstrated that the substitution pattern can significantly impact antimicrobial activity.[3][14] It is plausible that one isomer may exhibit greater potency against certain bacterial or fungal strains than the others.
-
Enzyme Inhibition and Receptor Binding: The varied three-dimensional structures of the isomers will likely result in different binding affinities for enzymes and cellular receptors. This could translate to isomer-specific pharmacological or toxicological profiles.
Further research is warranted to elucidate the specific biological activities of each isomer.
Conclusion
This guide has provided a comparative framework for understanding the synthesis, characterization, and potential performance of this compound and its meta and para isomers. The key takeaways are:
-
Synthesis: The isomers can be reliably synthesized via the reduction of their corresponding ketones or through Grignard reactions.
-
Physicochemical Properties: The symmetry of the para isomer likely contributes to a higher melting point compared to the other isomers.
-
Spectroscopic Characterization: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing the isomers based on the chemical shifts and splitting patterns of the aromatic protons and the number of unique carbon signals.
-
Analytical Separation: Reversed-phase HPLC is a suitable method for the separation and quantification of the isomers.
-
Biological Activity: Based on structure-activity relationships of related compounds, it is highly probable that the isomers will exhibit distinct biological and toxicological profiles.
This comparative analysis underscores the critical importance of isomeric purity in research and development. The methodologies and data presented herein provide a solid foundation for further investigation and application of these versatile chemical compounds.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- The Journal of Organic Chemistry, 15, 1108, (1950).
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- BenchChem. (2025). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
- Charette, A. B., & Lebel, H. (2004). (2S,3S)-(+)-(3-PHENYLCYCLOPROPYL)METHANOL. Organic Syntheses, 80, 219.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- International Journal of Pharmaceutical Sciences Review and Research, 27(1), 2014, 132-136.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hoye, T. R. (2015). Experiment 1. Ketone Reduction by Sodium Borohydride: Propiophenone and 3-Chloroacetophenone. University of Minnesota.
- Mercer University. Grignard Synthesis of Triphenylmethanol.
- PubMed, 15635232.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
- MDPI, Sci. Pharm. 2026, 94(1), 11.
- The Royal Society of Chemistry, DOI: 10.1039/c4ra00490a.
- Theochem @ Mercer University.
- PubMed, 20162293.
- UCLA Chemistry and Biochemistry.
- Wikipedia, Bis(chloromethyl) ketone.
- Wikipedia, 4,4′-Dichlorodiphenyl sulfone.
- Wikipedia, meta-Chlorophenylpiperazine.
- Wikipedia, Bis(chloroethyl) ether.
- The Royal Society of Chemistry, DOI: 10.1039/b926295a.
- International Science Community Association, Res. J. Chem. Sci., Vol. 3(7), 80-86, July (2013).
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- 2. Toxicity, ultrastructural effects, and metabolic studies with 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane(o,p'-DDD) and its methyl analog in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. KR860001000B1 - Process for the preparation of n,n"-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraaza tetradecandiimidoamide(+)-6-methoxy- -methyl-2-naphtalene acetate - Google Patents [patents.google.com]
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Spectroscopic comparison of Bis(2-chlorophenyl)methanol and its precursors
An In-depth Guide to the Spectroscopic Comparison of Bis(2-chlorophenyl)methanol and its Precursors
This technical guide offers a detailed comparative analysis of the spectroscopic characteristics of this compound and its primary precursor, 2-chlorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations that occur during synthesis by leveraging key spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the reactant and the product, laboratory professionals can effectively monitor reaction progress, confirm product identity, and ensure sample purity.
The Synthetic Transformation: A Spectroscopic Perspective
The synthesis of this compound is a classic example of nucleophilic addition, specifically a Grignard reaction. The process involves the reaction of a Grignard reagent, (2-chlorophenyl)magnesium bromide, with the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. A subsequent aqueous workup hydrolyzes the intermediate magnesium alkoxide to yield the final secondary alcohol product. This transformation from an aldehyde to a secondary alcohol introduces significant structural changes, most notably the conversion of a carbonyl group (C=O) into a hydroxyl group (-OH) and a methine group (-CH-), which are readily distinguishable using spectroscopic methods.
Caption: Reaction pathway for the synthesis of this compound.
Comparative Spectroscopic Data Analysis
The conversion of 2-chlorobenzaldehyde to this compound is clearly evidenced by the appearance and disappearance of key signals across different spectroscopic platforms.
FT-IR Spectroscopy: Tracking Functional Groups
FT-IR spectroscopy is exceptionally useful for identifying the functional groups involved in this reaction. The primary change observed is the conversion of the aldehyde to an alcohol.
-
2-chlorobenzaldehyde: The spectrum is dominated by a strong, sharp absorption peak around 1700 cm⁻¹ , which is characteristic of the carbonyl (C=O) bond stretching in the aldehyde functional group.
-
This compound: In the product's spectrum, the carbonyl peak at ~1700 cm⁻¹ is absent. Instead, a prominent broad band appears in the region of 3600-3200 cm⁻¹ , indicative of the O-H stretching vibration of the newly formed hydroxyl group. Additionally, a new peak corresponding to the C-O stretch of a secondary alcohol will appear around 1100-1000 cm⁻¹.
Table 1: Key FT-IR Vibrational Frequencies
| Compound | Key Functional Group | Characteristic Frequency (cm⁻¹) | Interpretation |
| 2-chlorobenzaldehyde | Aldehyde (C=O) | ~1700 (Strong, Sharp) | Presence of carbonyl group. |
| This compound | Alcohol (O-H) | 3600-3200 (Broad) | Formation of hydroxyl group. |
| Alcohol (C-O) | ~1100-1000 (Medium) | C-O bond of a secondary alcohol. |
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides detailed information about the chemical environment of hydrogen atoms. The transformation is confirmed by monitoring the aldehydic proton signal.
-
2-chlorobenzaldehyde: This precursor displays a highly characteristic singlet far downfield, typically around 10.0 ppm . This signal is unique to the aldehyde proton (-CHO).[1]
-
This compound: Upon successful synthesis, the aldehyde proton signal at ~10.0 ppm disappears completely. A new singlet, corresponding to the methine proton (-CH OH), emerges further upfield, generally in the 5.5-6.0 ppm range. A broad, exchangeable singlet for the hydroxyl proton (-OH ) also appears, with a chemical shift that can vary depending on concentration and solvent.
Table 2: Comparative ¹H NMR Data
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Key Observation |
| 2-chlorobenzaldehyde | Aldehydic Proton (-CHO) | ~10.0 | Disappears upon reaction.[1] |
| This compound | Methine Proton (-CHOH) | ~5.5 - 6.0 | Appears upon product formation. |
| Hydroxyl Proton (-OH) | Variable (Broad) | Appears upon product formation. |
Mass Spectrometry: Confirming Molecular Weight
MS is used to determine the molecular weight of the compounds, providing definitive proof of the addition reaction.
-
2-chlorobenzaldehyde: The mass spectrum shows a molecular ion (M⁺) peak cluster corresponding to its molecular weight (C₇H₅ClO), with characteristic peaks at m/z 140 and 142 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.[1]
-
This compound: The product (C₁₃H₁₀Cl₂O) has a significantly higher molecular weight. Its mass spectrum will exhibit a molecular ion peak cluster around m/z 252, 254, and 256 . The isotopic pattern (approximate 9:6:1 ratio) is a clear signature for a molecule containing two chlorine atoms.
Table 3: Key Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peaks (m/z) |
| 2-chlorobenzaldehyde | C₇H₅ClO | 140.57 | 140/142 (M⁺, M⁺+2)[1] |
| This compound | C₁₃H₁₀Cl₂O | 253.13 | 252/254/256 (M⁺, M⁺+2, M⁺+4) |
Experimental Protocols
To ensure data integrity and reproducibility, adherence to standardized experimental protocols is essential.
Protocol 1: FT-IR Sample Analysis
-
Sample Preparation: For the liquid precursor (2-chlorobenzaldehyde), place a single drop between two KBr or NaCl salt plates. For the solid product (this compound), prepare a KBr pellet or use a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with no sample in the beam path (or with a clean ATR crystal) to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Processing: The final spectrum is generated after automatic background subtraction.
Caption: A generalized workflow for FT-IR spectroscopic analysis.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Data Acquisition: Use standard pulse programs to acquire the ¹H and ¹³C spectra.[2]
-
Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard like TMS.
Conclusion
The spectroscopic journey from 2-chlorobenzaldehyde to this compound offers a definitive illustration of the power of analytical chemistry in synthetic applications. Each technique—FT-IR, NMR, and MS—provides a unique and complementary piece of evidence. The disappearance of the aldehyde's characteristic carbonyl and proton signals, coupled with the emergence of the alcohol's hydroxyl, methine, and molecular ion signals, collectively confirms the successful synthesis of the target molecule. These methods form the bedrock of chemical characterization, enabling scientists to proceed with confidence in their research and development endeavors.
References
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. (2013). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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2-Chlorobenzaldehyde. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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(1,1'-Biphenyl)-2-methanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
(2-Chlorophenyl)diphenylmethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to Forced Degradation Studies of Bis(2-chlorophenyl)methanol
For researchers, scientists, and drug development professionals, understanding the stability of a potential drug candidate is paramount. This guide provides an in-depth technical comparison of methodologies for conducting forced degradation studies on Bis(2-chlorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. By elucidating its degradation pathways, we can develop robust, stability-indicating analytical methods crucial for regulatory submissions and ensuring product quality and safety.
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the intentional degradation of a drug substance or drug product by exposing it to conditions more severe than accelerated stability testing.[1][2] The primary objectives of these studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are to:
-
Elucidate degradation pathways: Identify the likely degradation products that could form under various environmental conditions.[3]
-
Develop and validate stability-indicating analytical methods: Ensure that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]
-
Understand the intrinsic stability of the molecule: Reveal the molecule's susceptibility to various degradation mechanisms such as hydrolysis, oxidation, photolysis, and thermolysis.[3]
For this compound, a molecule with two chloro-substituted aromatic rings and a benzylic alcohol functional group, understanding its degradation profile is critical for formulation development, packaging selection, and defining storage conditions.
Strategic Approach to Stress Testing this compound
A systematic approach to forced degradation involves subjecting a solution of this compound to a range of stress conditions. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify degradation products without completely degrading the parent compound.[1]
Caption: General workflow for forced degradation studies of this compound.
Experimental Protocols for Stress Conditions
The following protocols are designed to induce degradation of this compound under various stress conditions. It is crucial to perform these experiments with a control sample (unstressed) for comparison.
Protocol 1: Hydrolytic Degradation (Acidic and Basic)
The benzylic alcohol moiety in this compound is susceptible to acid-catalyzed dehydration and potential rearrangement, while basic conditions are less likely to cause significant degradation of the alcohol itself but can be important for formulated products.
-
Step 1: Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Step 2: Acid Hydrolysis: To one aliquot of the solution, add an equal volume of 0.1 M hydrochloric acid.
-
Step 3: Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Step 4: Incubation: Incubate the solutions at 60°C for up to 24 hours, withdrawing samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Step 5: Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Protocol 2: Oxidative Degradation
The benzylic alcohol is prone to oxidation, potentially forming the corresponding ketone.
-
Step 1: Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Step 2: Stress Application: Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the solution.
-
Step 3: Incubation: Keep the solution at room temperature for up to 24 hours, monitoring the degradation progress at various intervals.
Protocol 3: Thermal Degradation
Thermal stress can provide insights into the stability of the molecule at elevated temperatures, which is relevant for manufacturing and storage.
-
Step 1: Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Step 2: Incubation: Store the solution in a temperature-controlled oven at 60°C.
-
Step 3: Sampling: Withdraw samples at predetermined time points over a period of several days.
Protocol 4: Photolytic Degradation
Photostability testing is essential to determine if the drug substance is light-sensitive, which has implications for packaging. This protocol should be based on ICH Q1B guidelines.
-
Step 1: Sample Preparation: Expose a solid sample of this compound and a solution in a suitable solvent to a light source.
-
Step 2: Light Exposure: The light source should provide a combination of cool white fluorescent and near-ultraviolet light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3]
-
Step 3: Control: A control sample should be protected from light by wrapping the container in aluminum foil.
-
Step 4: Analysis: After the exposure period, compare the exposed samples to the control sample.
Comparative Analysis of Stability-Indicating Analytical Methods
A robust stability-indicating analytical method is one that can separate the drug substance from its degradation products, process-related impurities, and excipients.[4] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique for this purpose.
Proposed Stability-Indicating HPLC Method
Based on the analysis of structurally similar compounds, the following HPLC method is proposed as a starting point for the analysis of this compound and its degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 80-40% B; 30-35 min: 40% B | A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 225 nm | A wavelength where both the parent compound and potential degradation products containing the chlorophenyl chromophore are likely to have significant absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30°C | Provides reproducible retention times. |
Method Validation Strategy
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound and the degradation pathways of analogous compounds, we can predict the following primary degradation products under different stress conditions.
Caption: Predicted primary degradation pathways of this compound.
-
Acid-catalyzed Degradation: Under acidic conditions, the benzylic alcohol can be protonated, leading to the loss of water and the formation of a relatively stable secondary carbocation. This carbocation can then react with another molecule of this compound to form an ether, Bis(2-chlorophenyl)methyl ether .
-
Oxidative Degradation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, Bis(2-chlorophenyl)methanone . This is a common degradation pathway for benzylic alcohols.
-
Photolytic Degradation: Exposure to UV light can induce homolytic cleavage of the C-O or C-C bonds, leading to the formation of radical species. These radicals can then undergo a variety of reactions, including recombination, to form a complex mixture of degradation products.
-
Thermal and Basic Degradation: Significant degradation under mild thermal (60°C) and basic conditions is less likely for the parent molecule itself. However, these conditions are still important to investigate as they can be relevant to the stability of a final drug product formulation.
Data Summary and Comparison
The following table summarizes the expected outcomes of the forced degradation studies and highlights the importance of a multi-faceted analytical approach.
| Stress Condition | Expected Degradation Products | Primary Analytical Challenge | Recommended Advanced Technique |
| Acid Hydrolysis | Bis(2-chlorophenyl)methyl ether | Separation of the ether from the parent compound, which may have similar polarity. | LC-MS for confirmation of the ether structure. |
| Base Hydrolysis | Likely minimal degradation | Ensuring the method is stability-indicating even with no degradation. | N/A |
| Oxidative (H₂O₂) | Bis(2-chlorophenyl)methanone | Ensuring baseline separation of the ketone from the alcohol. | LC-MS/MS for structural elucidation of any minor oxidation products. |
| Thermal | Potential for minor dehydration or oxidation products. | Detecting low levels of degradation products. | High-resolution mass spectrometry (HRMS) for accurate mass measurement of trace impurities. |
| Photolytic | Complex mixture of radical-derived products. | Resolving a potentially large number of minor degradation products. | LC-MS with fragmentation studies (MSⁿ) to identify the various recombination products. |
Conclusion and Future Perspectives
The forced degradation studies outlined in this guide provide a comprehensive framework for understanding the stability of this compound. By systematically investigating its behavior under various stress conditions and developing a robust, validated stability-indicating HPLC method, researchers can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. The use of advanced analytical techniques such as LC-MS is crucial for the definitive identification of degradation products, which is a key requirement for regulatory submissions. This foundational knowledge of the molecule's stability profile is indispensable for successful drug development.
References
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BioPharm International. (2022). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Chlorinated Benzhydrols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzhydrol scaffold serves as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The introduction of chlorine atoms to this scaffold can significantly modulate the biological activity of the parent molecule, a well-established strategy in drug design to enhance potency, alter selectivity, and improve pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of various chlorinated benzhydrols, offering insights into their potential therapeutic applications and the structure-activity relationships that govern their function.
Introduction: The Significance of Chlorination in Drug Discovery
Chlorine, a member of the halogen group, possesses unique physicochemical properties that make it a valuable tool in medicinal chemistry. Its introduction into a molecule can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[2] By strategically placing chlorine atoms on the phenyl rings of the benzhydrol structure, a diverse array of biological activities can be unlocked and optimized. This guide will explore the known and potential biological activities of mono- and di-chlorinated benzhydrols, providing a framework for further research and development in this chemical space.
Comparative Biological Activities of Chlorinated Benzhydrols
While direct comparative studies across a wide range of chlorinated benzhydrols are limited, existing data for specific analogues and related compounds allow for an insightful analysis of their potential biological activities. This section will focus on antifungal, antibacterial, insecticidal, and cytotoxic properties.
Unsubstituted Benzhydrol: A Baseline for Comparison
Benzhydrol itself, the parent compound, is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, including antihistamines and agrochemicals.[3] Its inherent biological activity is not extensively documented in publicly available literature, making it an essential baseline for understanding the impact of chlorination.
Monochlorinated Benzhydrols: Exploring the Impact of a Single Chlorine Atom
The position of a single chlorine atom on the phenyl ring can dramatically influence biological activity. While specific data for all isomers is not available, we can infer potential activities based on related structures.
-
4-Chlorobenzhydrol: This isomer is a known precursor in the synthesis of various biologically active molecules.[4] Derivatives of 4-chlorobenzhydrol have been investigated for their cytotoxic effects on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells.[4] This suggests that the 4-chloro substitution may be a key feature for developing novel anticancer agents.
-
2-Chlorobenzhydrol and 3-Chlorobenzhydrol: Specific biological activity data for these isomers are scarce in the public domain. However, based on structure-activity relationship (SAR) studies of other chlorinated compounds, it is plausible that they possess antimicrobial or insecticidal properties.[5][6] Further investigation into these isomers is warranted to fully understand their biological potential.
Dichlorinated Benzhydrols: Enhancing Potency and Specificity
The addition of a second chlorine atom can further enhance biological activity.
-
4,4'-Dichlorobenzhydrol: This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly antihistamines and antidepressants.[7] Its symmetrical structure and the presence of chlorine on both phenyl rings likely contribute to specific binding interactions with therapeutic targets.
Table 1: Summary of Known and Potential Biological Activities of Chlorinated Benzhydrols
| Compound | Antifungal Activity | Antibacterial Activity | Insecticidal Activity | Cytotoxic Activity |
| Benzhydrol | Not well-documented | Not well-documented | Not well-documented | Not well-documented |
| 2-Chlorobenzhydrol | Potential | Potential | Potential | Potential |
| 3-Chlorobenzhydrol | Potential | Potential | Potential | Potential |
| 4-Chlorobenzhydrol | Potential | Potential | Potential | Derivatives show activity |
| 4,4'-Dichlorobenzhydrol | Potential | Potential | Potential | Potential |
Note: "Potential" indicates that while direct evidence for the specific benzhydrol is limited, related compounds with similar structural features exhibit this activity, suggesting a promising area for investigation.
Structure-Activity Relationships (SAR)
The biological activity of chlorinated benzhydrols is intrinsically linked to the number and position of the chlorine atoms. Halogens can participate in various non-covalent interactions, including hydrophobic and polar interactions, which can influence binding affinity to target proteins.[2]
Experimental Protocols for Biological Activity Screening
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the antifungal, antibacterial, and cytotoxic activities of chlorinated benzhydrols.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.[8]
Materials:
-
Test compounds (chlorinated benzhydrols)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the 96-well plates using RPMI-1640 medium to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control well (no compound). This can be determined visually or by measuring the optical density at a specific wavelength.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the MIC of a compound against various bacterial strains.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in the 96-well plates using CAMHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Conclusion and Future Directions
Chlorinated benzhydrols represent a promising class of compounds with a wide range of potential biological activities. The introduction of chlorine atoms onto the benzhydrol scaffold is a viable strategy for modulating their pharmacological properties. While current research provides glimpses into their antifungal, antibacterial, insecticidal, and cytotoxic potential, a systematic and comparative evaluation of a comprehensive library of chlorinated benzhydrol isomers is necessary to fully elucidate their structure-activity relationships.
Future research should focus on:
-
Synthesis and screening of a diverse library of chlorinated benzhydrols: This will enable a more complete understanding of the impact of chlorine substitution patterns on biological activity.
-
Mechanism of action studies: Elucidating the molecular targets and pathways through which these compounds exert their effects is crucial for rational drug design.
-
In vivo efficacy and toxicity studies: Promising candidates identified in vitro should be further evaluated in animal models to assess their therapeutic potential and safety profiles.
By pursuing these avenues of research, the scientific community can unlock the full potential of chlorinated benzhydrols in the development of novel therapeutics and agrochemicals.
References
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Misawa, T., et al. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. Bioorganic & Medicinal Chemistry, 23(9), 2008-2017. [Link]
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Kim, Y. B., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(11), 13866-13880. [Link]
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MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. [Link]
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MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [Link]
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PubMed. (2017). Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. [Link]
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MDPI. (2022). Antibacterial and Antibiofilm Activity of Carvacrol against Oral Pathogenic Bacteria. [Link]
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Reactivity comparison of Bis(2-chlorophenyl)methanol with other diols
A Comparative Guide to the Reactivity of Bis(2-chlorophenyl)methanol
Introduction: Understanding the Unique Reactivity of a Sterically Encumbered Diaryl-Methanol
In the landscape of pharmaceutical intermediates and fine chemical synthesis, diarylmethanols serve as pivotal structural motifs.[1][2] this compound, with its geminal diaryl structure, presents a unique case study in chemical reactivity.[1] The presence of two phenyl rings substituted with chlorine atoms at the ortho position dramatically influences the behavior of the secondary alcohol. This guide provides a comprehensive comparison of the reactivity of this compound against common aliphatic and cyclic diols, supported by experimental frameworks and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive understanding of its behavior in common synthetic transformations, focusing on the interplay of steric and electronic effects that govern its reactivity.
Molecular Architecture: The Foundation of Reactivity
The reactivity of an alcohol is fundamentally dictated by its structure. In this compound, two key features dominate its chemical personality:
-
Profound Steric Hindrance: The two bulky 2-chlorophenyl groups are positioned directly adjacent to the hydroxyl-bearing carbon. This creates a highly congested environment, sterically shielding the hydroxyl group from the approach of reagents. This steric hindrance is a primary factor in reducing reaction rates compared to less substituted alcohols.[1][3][4]
-
Electronic Effects: The chlorine atoms are moderately electron-withdrawing via induction. This electronic effect can influence the stability of charged intermediates. For instance, in reactions proceeding through a carbocation (SN1-type), these groups can destabilize the positive charge on the benzylic carbon, thereby slowing the reaction rate compared to unsubstituted or electron-donating-group-substituted analogues.[5]
For comparison, we will evaluate its reactivity against representative diols:
-
Ethylene Glycol (a primary diol): A simple, unhindered primary diol.
-
Propylene Glycol (a primary & a secondary diol): Offers a comparison between primary and secondary hydroxyl groups within the same molecule.
-
trans-1,2-Cyclohexanediol (a cyclic secondary diol): Introduces conformational constraints that affect reactivity.
Comparative Reactivity Analysis: Key Transformations
We will explore the reactivity differences across three fundamental classes of alcohol reactions: oxidation, acid-catalyzed substitution, and esterification.
Oxidation to Carbonyl Compounds
The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis.[6][7] The rate and efficiency of this reaction are highly sensitive to the steric environment around the alcohol.
Mechanistic Considerations: Most alcohol oxidations, such as those using chromium reagents or Swern conditions, involve the formation of an intermediate ester (e.g., chromate ester) followed by an E2-like elimination of a proton from the carbinol carbon.[8][9] Severe steric hindrance, as seen in this compound, can impede the initial formation of this intermediate, drastically slowing the overall reaction rate.
Experimental Comparison: A comparative study using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) would reveal significant differences in reaction times and yields.
| Compound | Hydroxyl Type | Expected Reaction Time (PCC, CH₂Cl₂) | Expected Yield | Key Influencing Factor(s) |
| This compound | Secondary, Benzylic | > 24 hours | Low to Moderate | Extreme steric hindrance from ortho-chloro-phenyl groups.[1][3] |
| Propylene Glycol | Primary & Secondary | 2-4 hours | High | Selective oxidation of the less hindered secondary alcohol is typical. |
| Ethylene Glycol | Primary | 1-3 hours | High (to aldehyde) | Unhindered primary alcohols react readily. |
| trans-1,2-Cyclohexanediol | Secondary, Alicyclic | 4-6 hours | High | Moderate steric hindrance; conformation can play a role. |
Interpretation: The data clearly illustrates that the steric bulk around the hydroxyl group of this compound is the dominant factor controlling its oxidation. While benzylic alcohols are often readily oxidized, the ortho substituents create a formidable barrier to the reaction.[5]
Acid-Catalyzed Substitution (SN1 Reactivity)
Benzylic alcohols are prone to undergo SN1-type reactions in the presence of strong acids (e.g., HBr), proceeding through a stabilized carbocation intermediate.
Mechanistic Considerations: The reaction is initiated by protonation of the hydroxyl group to form a good leaving group (water). Departure of water generates a carbocation, which is then attacked by a nucleophile. The stability of this carbocation is paramount. For this compound, two competing factors are at play:
-
Stabilization: The positive charge can be delocalized into both phenyl rings through resonance.
-
Destabilization: The electron-withdrawing nature of the two chlorine atoms inductively destabilizes the carbocation.[5]
This contrasts sharply with aliphatic diols, which do not form stabilized carbocations and would react via a much slower SN2 mechanism, if at all, under these conditions.
Comparative Reactivity Prediction:
| Compound | Predominant Mechanism (with HBr) | Relative Rate | Rationale |
| This compound | SN1 | Moderate | Benzylic position favors carbocation, but is destabilized by electron-withdrawing Cl groups.[5][10] |
| Propylene Glycol | SN2 | Very Slow | Primary and secondary aliphatic carbocations are highly unstable. |
| Ethylene Glycol | SN2 | Very Slow | Primary carbocations are highly unstable. |
Interpretation: this compound is significantly more reactive towards acid-catalyzed substitution than simple diols due to its ability to form a resonance-stabilized (albeit electronically destabilized) carbocation.
Experimental Protocols: A Framework for Validation
To provide a tangible basis for these comparisons, the following self-validating experimental protocols are described. These methodologies are designed to be robust and allow for clear interpretation of results.
Protocol 1: Comparative Oxidation Kinetics
This experiment aims to quantify the relative rates of oxidation.
Objective: To compare the time required for 50% conversion of this compound, propylene glycol, and trans-1,2-cyclohexanediol using PCC.
Methodology:
-
Preparation: In three separate, identical round-bottom flasks equipped with stir bars, dissolve an equimolar amount (e.g., 1.0 mmol) of each alcohol in 10 mL of anhydrous dichloromethane (DCM).
-
Initiation: To each flask, add 1.5 equivalents (1.5 mmol) of Pyridinium Chlorochromate (PCC) simultaneously at room temperature (25°C). Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture. Quench the aliquot by passing it through a small plug of silica gel with ethyl acetate to remove the PCC.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material to product.
-
Endpoint: Continue monitoring until at least 50% of the most reactive alcohol has been consumed. Plot the percentage of starting material remaining versus time for each compound.
Causality of Choices:
-
PCC: A mild oxidant is chosen to avoid over-oxidation and to make kinetic differences more apparent.[8]
-
DCM: An anhydrous, non-reactive solvent is essential for PCC oxidations.
-
Equimolar Reactants: Ensures that concentration is not a variable in the rate comparison.
-
GC/TLC Analysis: Provides a reliable, quantitative (GC) or semi-quantitative (TLC) method for monitoring reaction progress.
Protocol 2: Fischer Esterification Reactivity
This experiment highlights the impact of steric hindrance on nucleophilic acyl substitution.
Objective: To compare the yield of ester formation after a fixed time for this compound and ethylene glycol.
Methodology:
-
Setup: In two separate flasks, place 1.0 mmol of either this compound or ethylene glycol.
-
Reagents: Add 5.0 mL of glacial acetic acid (serving as both reagent and solvent) and a catalytic amount (0.1 mmol) of sulfuric acid to each flask.
-
Reaction: Heat both mixtures to reflux (approx. 118°C) for 4 hours.
-
Workup: Cool the reactions to room temperature. Dilute with 20 mL of diethyl ether and carefully wash with saturated sodium bicarbonate solution until effervescence ceases. Wash further with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Determine the yield of the crude ester product by mass and analyze purity by ¹H NMR. For ethylene glycol, both mono- and di-esters are possible products.
Causality of Choices:
-
Acetic Acid as Solvent: Using the reagent as the solvent drives the equilibrium towards the product according to Le Châtelier's principle.
-
Sulfuric Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the acetic acid, activating it for nucleophilic attack.
-
Fixed Time Point (4 hours): This is not a kinetic study but a direct comparison of conversion under identical conditions, which is sufficient to demonstrate the dramatic effect of steric hindrance.
Conclusion: A Profile of Hindered Reactivity
The reactivity of this compound is decisively governed by the profound steric hindrance imposed by its two ortho-substituted phenyl rings.[1][3] Compared to simple primary and secondary diols, it exhibits significantly diminished reactivity in reactions where reagent approach to the hydroxyl group is critical, such as oxidation and esterification. Conversely, its benzylic nature allows it to participate in acid-catalyzed substitution reactions via an SN1 pathway, a mechanism unavailable to simple aliphatic diols. However, even this reactivity is tempered by the electron-withdrawing character of the chloro-substituents.[5] This guide provides a predictive framework and experimental basis for scientists to strategically employ or modify this unique diarylmethanol in complex synthetic routes.
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Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, ACS Publications. Available at: [Link]
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Ethylene Glycol vs Propylene Glycol: Which Is More Sustainable for Industrial Cooling?. Bio-based Press Release. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Bis(2-chlorophenyl)methanol
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Bis(2-chlorophenyl)methanol. Intended for researchers, scientists, and drug development professionals, this document outlines a comprehensive cross-validation strategy, grounded in the principles of scientific integrity and regulatory compliance. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to be an authoritative resource for establishing robust and reliable analytical methods for this compound.
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization. The cross-validation of analytical methods—the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose—is a critical component of a comprehensive validation strategy, particularly when transferring methods between laboratories or employing different analytical techniques for the same measurement.[1]
This guide will navigate the complexities of cross-validating HPLC-UV and GC-MS methods for the analysis of this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7]
The Analytical Challenge: Understanding this compound and its Potential Impurities
A thorough understanding of the analyte and its potential impurities is fundamental to developing and validating specific and accurate analytical methods.
Synthesis and Potential Process-Related Impurities
This compound is typically synthesized via the reduction of 2,2'-dichlorobenzophenone. This process can lead to several potential impurities, including:
-
Unreacted Starting Material: 2,2'-dichlorobenzophenone
-
Over-reduced Byproducts: Bis(2-chlorophenyl)methane
-
Reagents and Catalysts: Residual amounts of the reducing agent (e.g., sodium borohydride) and any catalysts used.
Degradation Pathways
This compound, as a substituted aromatic alcohol, may be susceptible to degradation under certain conditions:
-
Oxidation: The alcohol functional group can be oxidized to form the corresponding ketone, 2,2'-dichlorobenzophenone.
-
Hydrolysis: While the alcohol itself is stable against hydrolysis, impurities from the synthesis of precursor materials, such as Bis(2-chlorophenyl)-bromomethane, could hydrolyze to form this compound, potentially complicating impurity profiling.
A sound analytical method must be able to separate and accurately quantify the active ingredient from these potential impurities and degradation products.
Method Selection Rationale: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound is driven by the physicochemical properties of the analyte and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[8] this compound, being a moderately polar and non-volatile compound, is an excellent candidate for reversed-phase HPLC. The presence of the aromatic rings provides strong UV absorbance, enabling sensitive detection.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for the analysis of volatile and thermally stable compounds.[8] While this compound has a relatively high boiling point, it can be volatilized at typical GC operating temperatures. The hydroxyl group may require derivatization to improve peak shape and thermal stability.[10][11][12] The mass spectrometer provides high selectivity and structural information, which is invaluable for impurity identification.
The Cross-Validation Workflow: A Step-by-Step Approach
The cross-validation of the HPLC-UV and GC-MS methods should be a systematic process to ensure a robust comparison of their performance characteristics.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocols
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[13]
-
Filter the solutions through a 0.45 µm syringe filter before injection.
GC-MS Method
Instrumentation:
-
GC system coupled with a Mass Spectrometer (Electron Ionization source).
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: m/z 50-350
Sample Preparation with Derivatization:
-
Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate vials.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance characteristics for the two methods, based on typical results for similar analytes.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| %RSD of Peak Area (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
Table 2: Validation Parameters
| Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 0.01 - 0.2 mg/mL | 0.005 - 0.1 mg/mL | 80-120% of test concentration |
| LOD | 0.003 mg/mL | 0.001 mg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.01 mg/mL | 0.005 mg/mL | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
In-Depth Technical Discussion
Specificity and Selectivity
HPLC-UV: The specificity of the HPLC-UV method is demonstrated by its ability to resolve the this compound peak from potential impurities and degradation products. A diode-array detector can further enhance specificity by allowing for peak purity analysis.[14]
GC-MS: GC-MS offers superior selectivity due to the combination of chromatographic separation and mass spectrometric detection. The mass spectrum of this compound (or its derivative) will exhibit a characteristic fragmentation pattern, allowing for unambiguous identification. The molecular ion and key fragment ions can be monitored for quantification, minimizing interference from co-eluting compounds.
Caption: The principle of Gas Chromatography-Mass Spectrometry.
Precision and Accuracy
Both methods are expected to demonstrate excellent precision and accuracy within the defined ranges.[15][16] The slightly higher variability in the GC-MS method can often be attributed to the derivatization step.
Sensitivity (LOD/LOQ)
GC-MS is generally more sensitive than HPLC-UV, as reflected in the lower Limit of Detection (LOD) and Limit of Quantification (LOQ) values.[9][17] This makes GC-MS particularly suitable for trace-level impurity analysis. The LOD and LOQ are typically determined based on the signal-to-noise ratio.[18][19]
Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters.
HPLC-UV Robustness Factors:
-
Mobile phase composition (±2%)
-
pH of the aqueous phase (±0.2 units)
-
Column temperature (±5 °C)
-
Flow rate (±10%)
GC-MS Robustness Factors:
-
Initial oven temperature (±5 °C)
-
Temperature ramp rate (±10%)
-
Carrier gas flow rate (±5%)
-
Inlet temperature (±10 °C)
Cross-Validation Results and Statistical Analysis
To perform the cross-validation, a minimum of three batches of this compound should be analyzed in triplicate by both the HPLC-UV and GC-MS methods. The results should be statistically compared using a Student's t-test or an equivalence test to determine if there is a significant difference between the means obtained by the two methods. The acceptance criterion is typically that the p-value from the t-test is greater than 0.05, indicating no statistically significant difference between the two methods.
Conclusion
Both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of this compound. The choice of method will depend on the specific application.
-
HPLC-UV is a robust, precise, and accurate method that is well-suited for routine quality control applications where the primary goal is to determine the purity and assay of the main component.
-
GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace-level impurity identification and quantification. The structural information provided by the mass spectrometer is a significant advantage for characterizing unknown impurities.
The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research, 13(4), 273-280. [Link]
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Majors, R. E. (2015). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC North America, 33(11), 842-857. [Link]
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A Comparative Technical Guide to Bis(2-chlorophenyl)methanol and Bis(4-chlorophenyl)methanol for the Research Scientist
An In-Depth Analysis of Isomeric Dichlorobenzhydrols: Synthesis, Characterization, and Application Potential
In the landscape of pharmaceutical and materials science, the subtle yet profound impact of isomeric substitution on the physicochemical and biological properties of molecules is a cornerstone of rational design. This guide provides a comprehensive comparative analysis of two such isomers: Bis(2-chlorophenyl)methanol and Bis(4-chlorophenyl)methanol. As a senior application scientist, this document is structured to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.
Introduction: The Significance of Chlorine Placement
This compound and Bis(4-chlorophenyl)methanol are both diarylmethanols, a structural motif present in a variety of biologically active compounds. Their shared molecular formula (C₁₃H₁₀Cl₂O) and molecular weight (253.12 g/mol ) belie the significant differences in their chemical and physical behavior, dictated solely by the position of the chlorine atoms on the phenyl rings. The ortho (2-chloro) and para (4-chloro) substitutions influence electron distribution, steric hindrance, and molecular symmetry, which in turn affect properties ranging from melting point and solubility to reactivity and biological interactions.
This guide will dissect these differences, providing a comparative framework for their synthesis, analytical characterization, and potential applications, with a particular focus on providing actionable experimental data and protocols.
Physicochemical Properties: A Tale of Two Isomers
The physical properties of these isomers are a direct manifestation of their structural differences. The less symmetrical nature of the ortho-substituted isomer generally leads to weaker intermolecular forces compared to the more symmetrical and potentially more crystalline para isomer.
| Property | This compound | Bis(4-chlorophenyl)methanol | Rationale for Differences |
| CAS Number | 6335-15-5 | 90-97-1 | N/A |
| Molecular Formula | C₁₃H₁₀Cl₂O | C₁₃H₁₀Cl₂O | Identical |
| Molecular Weight | 253.12 g/mol | 253.12 g/mol [1] | Identical |
| Appearance | White to off-white solid | White solid | - |
| Melting Point | 78-82 °C | 91-95 °C[1] | The higher melting point of the 4,4'-isomer is likely due to its greater molecular symmetry, allowing for more efficient packing in the crystal lattice and stronger intermolecular interactions. |
| Boiling Point | Not available | Not available | Data not readily available in public literature. |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Both are expected to be poorly soluble in water due to their nonpolar nature. |
Synthesis Strategies: Pathways to Dichlorobenzhydrols
The synthesis of both isomers can be reliably achieved through a two-step process involving the formation of the corresponding dichlorobenzophenone, followed by its reduction.
Synthesis of Dichlorobenzophenones
The key precursors, 2,2'-dichlorobenzophenone and 4,4'-dichlorobenzophenone, can be synthesized via Friedel-Crafts acylation.
DOT Diagram: Friedel-Crafts Acylation for Dichlorobenzophenones
Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone [2]
This protocol describes a common method for synthesizing the precursor to Bis(4-chlorophenyl)methanol.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as petroleum ether.
-
Addition of Reactants: A solution of 4-chlorobenzoyl chloride in chlorobenzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Reduction to Dichlorobenzhydrols
The final step in the synthesis is the reduction of the ketone functionality of the dichlorobenzophenones to the corresponding secondary alcohols.
DOT Diagram: Reduction of Dichlorobenzophenones
Experimental Protocol: Reduction of Dichlorobenzophenone to Bis(chlorophenyl)methanol
This protocol is a general method applicable to both isomers.
-
Reaction Setup: In a round-bottom flask, dissolve the dichlorobenzophenone isomer in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight excess relative to the ketone.
-
Reaction Monitoring: Monitor the disappearance of the starting ketone using TLC.
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. The product may precipitate out of the solution.
-
Extraction and Purification: If the product does not precipitate, extract it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Analytical Characterization: Spectroscopic Fingerprints
The structural differences between the two isomers are clearly reflected in their spectroscopic data. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra of both isomers will show signals for the aromatic protons and the methine proton of the alcohol group. The key difference will be in the multiplicity and chemical shifts of the aromatic protons due to the different substitution patterns.
-
Bis(4-chlorophenyl)methanol: Due to the symmetry of the molecule, the four protons on each phenyl ring are chemically equivalent, leading to a simpler spectrum, likely showing two doublets in the aromatic region.
-
This compound: The lower symmetry will result in a more complex multiplet pattern for the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectra will also differ significantly. The number of unique carbon signals will reflect the symmetry of each molecule.
-
Bis(4-chlorophenyl)methanol: Will exhibit fewer signals in the aromatic region due to its higher symmetry.
-
This compound: Will show a greater number of distinct aromatic carbon signals.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show characteristic absorptions for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹) and C-O stretching vibrations (around 1000-1200 cm⁻¹). The C-Cl stretching vibrations will also be present in the fingerprint region. While the overall patterns will be similar, subtle differences in the fingerprint region can be used to distinguish between the two isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For both isomers, the molecular ion peak (M⁺) would be expected at m/z 252, with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation patterns may differ based on the stability of the resulting fragments, which is influenced by the position of the chlorine atoms.
Applications and Biological Relevance
The applications and biological activities of these isomers are not extensively documented in publicly available literature, especially for this compound. However, based on their structural features and the known activities of related compounds, some potential areas of interest can be inferred.
-
Bis(4-chlorophenyl)methanol: This isomer is a known metabolite of the insecticide DDT. Its presence in environmental and biological samples is often monitored as an indicator of DDT exposure and degradation. Its potential for bioaccumulation and environmental persistence is a subject of toxicological and environmental research[3].
-
This compound: While specific applications are not well-documented, its structure as a diarylmethanol suggests potential as a building block in the synthesis of pharmaceuticals or other specialty chemicals. The ortho-chloro substitution can be used to modulate the electronic and steric properties of a target molecule, potentially influencing its biological activity or material properties.
Comparative Summary and Future Directions
This guide has highlighted the key differences and similarities between this compound and Bis(4-chlorophenyl)methanol.
| Feature | This compound | Bis(4-chlorophenyl)methanol |
| Symmetry | Lower | Higher |
| Melting Point | Lower (78-82 °C) | Higher (91-95 °C) |
| Synthesis | Via reduction of 2,2'-dichlorobenzophenone | Via reduction of 4,4'-dichlorobenzophenone |
| ¹H NMR | Complex aromatic signals | Simpler aromatic signals |
| ¹³C NMR | More aromatic signals | Fewer aromatic signals |
| Known Relevance | Limited public data | Metabolite of DDT, environmental contaminant |
The significant lack of publicly available data for this compound presents an opportunity for further research. A thorough characterization of its physicochemical properties, the development of optimized synthesis protocols, and the exploration of its biological activity could unveil novel applications for this understudied isomer. Comparative toxicological studies of the two isomers would also be of great value in understanding the structure-activity relationships of chlorinated diarylmethanols.
References
-
PrepChem. Synthesis of 4,4'-dichlorobenzophenone. [Link]
-
ChemSynthesis. bis(4-chlorophenyl)methanol. [Link]
- Jarman, W. M., et al. "Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence." Marine Pollution Bulletin 34.9 (1997): 788-793.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(2-chlorophenyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of bis(2-chlorophenyl)methanol. As a chlorinated aromatic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering the causal reasoning behind each step to empower researchers with the knowledge for safe and responsible chemical management.
Hazard Identification: Understanding the Risk
This compound is classified as a hazardous substance, and its risk profile dictates the stringent disposal requirements. Understanding why it is hazardous is the first step in handling it safely. The primary risks are associated with its toxicity and irritant properties.[1][2] All waste generated involving this compound, including contaminated labware and rinse solutions, must be considered hazardous.[3]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
| Hazard Class | GHS Pictogram | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage/irritation.[1][2] | |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | |
| Aquatic Hazard | (No Pictogram) | H413 | May cause long lasting harmful effects to aquatic life.[1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound in any capacity, including for disposal, the correct PPE must be worn. This is essential to prevent skin contact, eye damage, and inhalation.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin irritation upon contact.[1] Contaminated gloves must be disposed of as hazardous waste.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[1][4] |
Step-by-Step Disposal Protocol
The disposal of chlorinated compounds is regulated, and improper disposal can lead to significant environmental harm and regulatory penalties.[3][5][6] Never dispose of this chemical down the drain or in the regular trash.[7]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Action: Collect waste this compound and materials contaminated with it in a dedicated waste container.
-
Causality: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to avoid potentially violent reactions.[9][10]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.[11][12]
-
Action: Select a leak-proof container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). Ensure it has a secure, screw-top lid.
-
Causality: The container must be robust and chemically resistant to the waste. A secure lid prevents spills and the release of vapors.[11][12]
-
Action: Affix a "Hazardous Waste" label to the container. Clearly list all contents, including "this compound" and any solvents used. Approximate percentages should be included.
-
Causality: Accurate labeling is a legal requirement and ensures that personnel from your institution's Environmental Health & Safety (EHS) office or the disposal contractor can handle the waste safely and appropriately.[8]
Step 3: Waste Accumulation and Storage
Safe storage minimizes risks within the laboratory.
-
Action: Keep the hazardous waste container tightly sealed except when adding waste.[12]
-
Causality: This prevents the release of vapors into the laboratory atmosphere and protects the waste from contamination.
-
Action: Store the container in a designated, well-ventilated satellite accumulation area within or near the lab. This area should be away from heat sources and general traffic.
-
Causality: Storing hazardous waste in a designated area prevents accidental contact and ensures it is managed according to institutional protocols.[8]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Contact your institution's EHS office to schedule a waste pickup.
-
Causality: Hazardous waste must be disposed of through a licensed and regulated process to ensure it is treated in an environmentally sound manner.[8][13]
Managing Contaminated Materials and Empty Containers
Any item that comes into contact with this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials from spills, and weighing papers should be placed in the designated solid hazardous waste container for this chemical.[3]
-
Empty Containers: A container that held this compound is not truly "empty" from a regulatory standpoint until it has been properly decontaminated.[7]
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as hazardous waste.[7] Add this rinsate to your liquid hazardous waste container.
-
Final Disposal: Once triple-rinsed and fully air-dried, the container can typically be disposed of as regular solid waste or recycled, depending on institutional policy.
-
Emergency Procedures: Spill Management
In the event of a small, manageable spill, follow these steps:[3]
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Section 2.
-
Contain Spill: Cover the spill with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[14]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water. The cleaning materials used must also be disposed of as hazardous waste.[3]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for compliant disposal of this compound waste.
References
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Safety Data Sheet: Methanol. Carl ROTH. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Properly Dispose of Pool Chemicals. MLI Environmental. [Link]
-
Chemical Waste. University of Texas at Austin Environmental Health & Safety (EHS). [Link]
-
Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]
-
Methanol Disposal In Laboratories. Collect and Recycle. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov). [Link]
-
METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute. [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. U.S. Environmental Protection Agency (EPA). [Link]
-
(2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659. PubChem - National Institutes of Health (NIH). [Link]
-
EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Standard Methods. [Link]
-
SAFETY DATA SHEET - Decafluorobenzhydrol. Thermo Fisher Scientific. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Guidance Manual for Disposal of Chlorinated Water [vita-d-chlor.com]
- 6. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. mtu.edu [mtu.edu]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
